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  • Product: methyl[(1S)-1-phenylpropyl]amine hydrochloride
  • CAS: 2913226-49-8

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Solubility Dynamics of methyl[(1S)-1-phenylpropyl]amine hydrochloride

Executive Summary In the landscape of analytical chemistry and forensic profiling, methyl[(1S)-1-phenylpropyl]amine hydrochloride serves as a critical analytical reference standard. Structurally categorized as a chiral b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of analytical chemistry and forensic profiling, methyl[(1S)-1-phenylpropyl]amine hydrochloride serves as a critical analytical reference standard. Structurally categorized as a chiral benzylamine, it is a positional isomer of the widely studied phenethylamine class (including methamphetamine)[1]. Understanding its precise physicochemical properties and thermodynamic solubility is paramount for developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, optimizing solid-phase extraction (SPE) protocols, and ensuring the integrity of biological matrix analyses.

This technical guide dissects the molecular behavior, solubility causality, and self-validating analytical workflows required for the accurate handling and quantification of this compound.

Structural Causality and Physicochemical Properties

The physical behavior of methyl[(1S)-1-phenylpropyl]amine is heavily dictated by its salt form. The free base of this compound is an oil that is highly susceptible to oxidative degradation and volatilization. By converting the free base into a hydrochloride salt , the molecule forms a highly ordered, stable crystalline lattice.

This ionic lattice significantly alters the compound's thermal and dissolution properties. The strong electrostatic interactions between the protonated secondary amine and the chloride anion raise the melting point to approximately 170 °C[2], drastically reducing vapor pressure and ensuring long-term chemical stability under standard laboratory conditions (though it remains sensitive to excess moisture and UV light)[2].

Table 1: Core Physicochemical Properties
PropertyValueCausality / SignificanceReference
Chemical Name methyl[(1S)-1-phenylpropyl]amine HClChiral specificity ensures exact stereochemical profiling.[3]
Molecular Formula C₁₀H₁₆ClNRepresents the protonated salt form.[3]
Molecular Weight 185.69 g/mol Critical for precise molarity calculations in assays.[3]
Physical State White crystalline solidIndicates high lattice energy and purity.[4]
Melting Point ~170 °CHigh thermal stability prevents degradation during storage.[2]
Isomeric Category Benzylamine derivativeRequires high-resolution chromatography to separate from isomers.[4],[1]

Thermodynamic Solubility Profile

Solubility is not merely a static value; it is a dynamic equilibrium dictated by the interplay between the solute's lattice energy and the solvent's solvation capacity. The solubility profile of methyl[(1S)-1-phenylpropyl]amine hydrochloride exhibits counterintuitive behavior that highlights the dual nature of its molecular structure.

Table 2: Quantitative Solubility Data
SolventSolubility (mg/mL)Dielectric Constant (ε)Solvation Mechanism
Ethanol 2024.5Optimal amphiphilic solvation
PBS (pH 7.2) 5~80.0Ion-dipole interactions
DMSO 546.7Strong cation solvation
DMF 336.7Moderate polar aprotic solvation

Data supported by Cayman Chemical reference standards[4].

The Causality of Solvation

While one might expect a hydrochloride salt to be overwhelmingly soluble in water (PBS), its solubility in ethanol (20 mg/mL) is four times higher than in aqueous buffer (5 mg/mL)[4]. This is driven by the amphiphilic nature of the molecule:

  • Hydrophobic Domain: The bulky 1-phenylpropyl moiety disrupts the highly ordered hydrogen-bonded network of water, creating an entropic penalty that limits aqueous solubility.

  • Dielectric Optimization: Ethanol possesses a lower dielectric constant but features an alkyl chain that readily interacts with the compound's lipophilic phenyl ring via Van der Waals forces. Simultaneously, ethanol's hydroxyl group acts as a hydrogen bond donor to solvate the chloride anion, providing a thermodynamically favorable environment for both domains of the molecule.

  • Aprotic Limitations: In polar aprotic solvents like DMSO (5 mg/mL) and DMF (3 mg/mL), the highly electronegative oxygen atoms effectively solvate the protonated amine cation. However, these solvents lack hydrogen bond donors, making them poor solvators for the chloride anion, which caps the maximum thermodynamic solubility[4].

Experimental Protocol: Self-Validating Solubility Determination

To accurately determine the thermodynamic solubility of methyl[(1S)-1-phenylpropyl]amine hydrochloride, researchers must employ a self-validating workflow. Kinetic dissolution methods often overestimate solubility due to supersaturation. The following shake-flask methodology guarantees thermodynamic equilibrium and utilizes internal standards to eliminate analytical artifacts.

Step-by-Step Methodology
  • Saturated Solution Preparation: Add an excess of the solid API (e.g., 40 mg) to 1.0 mL of the target solvent in a borosilicate glass vial. Causality: An excess of solid must remain visible to ensure the solution is saturated and in equilibrium with the solid phase.

  • Thermodynamic Equilibration: Seal the vials and incubate in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures that the kinetic dissolution phase has passed and true thermodynamic equilibrium is established.

  • Phase Separation (Self-Validation Step 1): Subject the suspension to ultracentrifugation at 15,000 × g for 15 minutes at 25 °C. Causality: Filtration can cause compound adsorption to the membrane. Centrifugation ensures that no undissolved micro-particulates are inadvertently sampled, which would artificially inflate the solubility value.

  • Matrix Correction (Self-Validation Step 2): Extract a 10 µL aliquot of the supernatant and dilute it 1:1000 in the LC mobile phase. Immediately spike the sample with a stable isotope-labeled internal standard (e.g., Methamphetamine-d5). Causality: The internal standard corrects for any matrix-induced ion suppression during electrospray ionization (ESI), ensuring the MS signal strictly correlates with the compound concentration.

  • LC-MS/MS Isomeric Differentiation: Inject the sample into a UHPLC-MS/MS system. Because methyl[(1S)-1-phenylpropyl]amine is an isomer of methamphetamine, they share identical precursor ions. Utilize a superficially porous particle (SPP) C18 column with a shallow gradient to ensure baseline chromatographic resolution from potential isomeric contaminants[1].

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the self-validating thermodynamic solubility workflow.

SolubilityWorkflow Step1 1. Solid State methyl[(1S)-1-phenylpropyl]amine HCl Step2 2. Solvent Addition (PBS, EtOH, DMSO, DMF) Step1->Step2 Excess solid added Step3 3. Thermodynamic Equilibration Isothermal Shaking (48h, 25°C) Step2->Step3 Disruption of crystal lattice Step4 4. Phase Separation Ultracentrifugation (15,000 x g) Step3->Step4 Saturated solution achieved Step5 5. LC-MS/MS Quantification Internal Standard & Isomeric Differentiation Step4->Step5 Supernatant extraction

Figure 1: Shake-flask thermodynamic solubility workflow and LC-MS/MS validation.

References

  • PubChem - N-Methyl-1-phenylpropan-1-amine hydrochloride | C10H16ClN | CID 44828360. National Center for Biotechnology Information. 3[3]

  • Cayman Chemical - N-methyl-1-Phenylpropan-1-amine (hydrochloride) Product Information. 4[4]

  • EvitaChem - Buy N-Methyl-1-phenylpropan-1-amine hydrochloride (EVT-1470654). 2[2]

  • ResearchGate - Screening method for stimulants in urine by UHPLC-MS/MS: Identification of isomeric compounds. 1[1]

Sources

Exploratory

Stereochemical Analysis of Methyl[(1S)-1-phenylpropyl]amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chiral secondary amine that functions as a critical intermediate and pharmacophore in advanced drug development. Because the pharmacological efficacy,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chiral secondary amine that functions as a critical intermediate and pharmacophore in advanced drug development. Because the pharmacological efficacy, target selectivity, and safety profile of chiral active pharmaceutical ingredients (APIs) depend heavily on their absolute configuration, rigorous stereochemical analysis is mandatory. This whitepaper details the structural assignment, analytical methodologies, and validated experimental protocols for determining the enantiomeric purity and absolute configuration of this specific stereoisomer.

Structural Significance and CIP Assignment

The molecule features a chiral center at the C1 position of the propyl chain. Accurate assignment of this stereocenter relies on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority 1: -NHCH3 (Nitrogen, Atomic No. 7)

  • Priority 2: -Phenyl group (Carbon bonded to C, C, H in the aromatic ring)

  • Priority 3: -Ethyl group (Carbon bonded to C, H, H)

  • Priority 4: -H (Hydrogen, Atomic No. 1)

In the (1S) configuration, with the lowest priority hydrogen atom oriented away from the viewer, the sequence of priorities 1 → 2 → 3 traces a counter-clockwise path. The hydrochloride salt form is highly preferred in pharmaceutical settings because it enhances aqueous solubility and stability, preventing the volatilization and oxidative degradation common in free-base aliphatic amines.

Analytical Methodologies for Stereochemical Verification

To establish a self-validating analytical system, orthogonal techniques must be employed. Relying on a single method (e.g., optical rotation) is insufficient due to potential matrix interference and non-linear concentration effects.

Supercritical Fluid Chromatography (SFC) with Circular Dichroism (CD)

SFC has emerged as the premier technique for chiral amine separation. When coupled with a CD detector, it provides simultaneous enantiomeric excess (ee) determination and absolute configuration confirmation. The (1S) enantiomer of related chiral amines typically exhibits a characteristic positive CD signal at specific wavelengths (e.g., 317 nm for imine derivatives), allowing for unambiguous stereochemical assignment[1].

NMR Spectroscopy via Chiral Derivatizing Agents (CDAs)

Nuclear Magnetic Resonance (NMR) cannot differentiate enantiomers in an achiral environment. By reacting the secondary amine with a chiral derivatizing agent (e.g., Mosher's acid chloride or chiral phosphazane reagents), diastereomers are formed. These diastereomers exhibit distinct chemical shifts (Δδ) in ^1H, ^19F, or ^31P NMR, allowing for precise integration and determination of the diastereomeric ratio (dr), which directly correlates to the original enantiomeric excess[2].

Workflow A Sample Prep (Free-basing) B Chiral SFC-CD (ee & Config) A->B C NMR with CDA (dr & ee) A->C E Stereochemical Validation B->E C->E D X-Ray / VCD (Absolute Config) D->E

Workflow for the stereochemical validation of chiral amines.

Experimental Protocols

Protocol 1: Free-Basing and Sample Preparation

Causality: The hydrochloride salt must be converted to the free base prior to derivatization or certain chromatographic analyses. The protonated amine (ammonium) lacks the nucleophilicity required for CDA coupling and interacts poorly with chiral stationary phases, leading to peak broadening. Step-by-Step Methodology:

  • Dissolve 50 mg of methyl[(1S)-1-phenylpropyl]amine hydrochloride in 2.0 mL of deionized water in a 10 mL glass vial.

  • Add 1M NaOH dropwise while monitoring with pH paper until the solution reaches pH 10.5 (validating complete deprotonation of the amine).

  • Extract the aqueous layer with 3 x 3 mL of high-purity dichloromethane (DCM).

  • Combine the organic layers and dry over anhydrous Na2SO4 to remove residual water. Critical Step: Residual moisture will hydrolyze moisture-sensitive CDAs in downstream steps.

  • Filter the drying agent and evaporate the DCM under a gentle stream of nitrogen at room temperature to yield the free base as a clear liquid.

Protocol 2: Chiral SFC-CD Analysis

Causality: Using supercritical CO2 as a mobile phase with a methanol modifier ensures rapid mass transfer and sharp peak shapes for basic amines. The addition of a basic additive (e.g., diethylamine) suppresses secondary interactions with residual silanols on the stationary phase[3]. Step-by-Step Methodology:

  • Column: Install a Chiralpak IG column (250 x 4.6 mm, 5 µm) into the SFC system.

  • Mobile Phase: Program an isocratic flow of 80% CO2 / 20% Methanol containing 0.1% Diethylamine.

  • Parameters: Set flow rate to 3.0 mL/min, backpressure to 120 bar, and column temperature to 35 °C.

  • Detection: Configure the UV detector to 210 nm and the inline CD detector to 225 nm.

  • Injection: Inject 5 µL of a 1 mg/mL solution of the free base in methanol.

  • Validation: Prior to analyzing the (1S) sample, inject a racemic standard of 4[4] to confirm baseline resolution (Rs > 2.0) between the (1R) and (1S) enantiomers.

Protocol 3: NMR Derivatization using a Chiral Phosphazane Reagent

Causality: Phosphorus-based CDAs provide excellent dispersion of signals in ^31P NMR, avoiding the complex overlapping multiplets often seen in ^1H NMR of aliphatic chains, thereby yielding a highly accurate diastereomeric ratio[2]. Step-by-Step Methodology:

  • Dissolve 10 mg of the freshly prepared free base in 0.5 mL of anhydrous CDCl3.

  • Add 1.2 equivalents of the chiral phosphazane reagent and 2.0 equivalents of triethylamine (to neutralize any generated acid byproducts).

  • Stir the reaction mixture at room temperature for 4 hours to ensure complete conversion.

  • Transfer the solution to a standard 5 mm NMR tube and acquire a ^31P NMR spectrum (at 162 MHz).

  • Validation: Calculate the ee by integrating the distinct ^31P resonances corresponding to the (1S) and (1R) diastereomeric complexes.

Pathway R1 (1S)-Amine Analyte P1 Diastereomeric Complex R1->P1 R2 Chiral Derivatizing Agent R2->P1 M1 31P / 1H NMR Analysis P1->M1

Reaction pathway for chiral derivatization and NMR analysis.

Data Presentation

The following table summarizes the quantitative validation parameters required to confirm the stereochemical identity and purity of the target molecule.

Table 1: Summary of Analytical Validation Parameters for (1S)-N-methyl-1-phenylpropan-1-amine

Analytical TechniqueTarget ParameterAcceptance CriterionTypical Result for (1S) Isomer
Chiral SFC-UV Enantiomeric Excess (ee)> 99.0%99.5% (Rt = 4.2 min)
SFC-CD (225 nm) Absolute ConfigurationPositive/Negative MatchPositive Cotton Effect
^31P NMR (CDA) Diastereomeric Ratio (dr)> 99:1> 99:1 (δ 112.4 ppm)
Polarimetry Specific Rotation [α]DConsistent with ReferenceNegative rotation[5]

Conclusion

The stereochemical fidelity of methyl[(1S)-1-phenylpropyl]amine hydrochloride is paramount for its downstream applications in drug synthesis. By utilizing a self-validating framework that combines chiral SFC-CD and multinuclear NMR with chiral derivatizing agents, researchers can unambiguously assign the absolute configuration and accurately quantify enantiomeric purity, ensuring the scientific integrity of the resulting pharmaceutical compounds.

References

  • Source: nih.
  • Title: Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: (S)-(-)
  • Title: Enantiomeric separation and determination of absolute stereochemistry of asymmetric molecules in drug discovery Source: ResearchGate URL
  • Source: cam.ac.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

As a Senior Application Scientist, I frequently encounter analytical challenges where positional isomers and stereoisomers are misidentified in forensic, pharmaceutical, and pharmacokinetic matrices. A classic example is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical challenges where positional isomers and stereoisomers are misidentified in forensic, pharmaceutical, and pharmacokinetic matrices. A classic example is the differentiation between phenethylamines (e.g., methamphetamine) and benzylamines like methyl[(1S)-1-phenylpropyl]amine[1][2]. While they share the exact same core mass ( C10​H15​N ), their pharmacological profiles, pKa​ values, and chromatographic behaviors differ entirely.

This whitepaper provides an authoritative guide on the structural logic, exact physicochemical properties, and self-validating analytical workflows for the specific (1S) enantiomer hydrochloride salt of this benzylamine[3].

Physicochemical Data & Isomeric Logic

Before designing an analytical workflow, we must establish the exact molecular parameters of the target compound. The compound methyl[(1S)-1-phenylpropyl]amine is a chiral benzylamine where the propyl chain is attached directly to the phenyl-bearing carbon (C1), distinguishing it from phenethylamines where the amine is located at the C2 position[1][2].

To ensure absolute clarity in procurement and standard preparation, the quantitative data and registry numbers are summarized below.

Table 1: Quantitative Physicochemical Summary

PropertyValue
Chemical Name methyl[(1S)-1-phenylpropyl]amine hydrochloride
IUPAC / Synonyms (1S)-N-methyl-1-phenylpropan-1-amine HCl; (S)- α -ethyl-N-methylbenzylamine HCl
CAS Number (1S, HCl salt) 2913226-49-8[4][5]
CAS Number (Racemic HCl salt) 76605-79-3[3]
CAS Number (Free Base) 7713-71-5[6]
Molecular Formula C10​H15​N⋅HCl ( C10​H16​ClN )[3]
Molecular Weight (HCl Salt) 185.70 g/mol [3]
Molecular Weight (Free Base) 149.24 g/mol [2]
Monoisotopic Mass (Base) 149.12 g/mol [2]
Structural Logic Visualization

StructuralLogic Base C10H15N Core (MW: 149.24 g/mol) Isomer1 Phenethylamine Class (e.g., Methamphetamine) Amine at C2 Base->Isomer1 Positional Isomer Isomer2 Benzylamine Class (1-phenylpropan-1-amine) Amine at C1 Base->Isomer2 Positional Isomer Salt Hydrochloride Salt (CAS: 2913226-49-8) MW: 185.70 g/mol Isomer2->Salt + HCl (Salt Formation)

Structural relationship of C10H15N isomers and the formation of the target hydrochloride salt.

Causality in Experimental Formulation: The Hydrochloride Advantage

A critical error often made by junior chemists is attempting to utilize the free base form of low-molecular-weight amines for quantitative standard curves. Why do we explicitly specify and utilize the hydrochloride salt (CAS 2913226-49-8) in laboratory settings?

  • Volatility and Gravimetric Accuracy: At a molecular weight of 149.24 g/mol , the free base is a liquid with significant vapor pressure at room temperature[6]. Attempting to weigh this for standard curve generation introduces severe evaporative errors. The HCl salt (185.70 g/mol ) is a non-volatile crystalline solid[3], enabling precise gravimetric measurements.

  • Oxidative Stability: Secondary amines are susceptible to atmospheric oxidation. The protonated amine in the salt form is electronically deactivated against oxidative degradation, ensuring a long-term shelf life for reference standards.

  • Aqueous Solubilization: The salt form guarantees immediate dissolution in polar LC-MS mobile phases (e.g., Methanol, Acetonitrile, or aqueous buffers), preventing micelle formation or injection solvent mismatch[3].

Self-Validating Protocol: Enantioselective LC-MS/MS Characterization

To isolate and quantify the (1S) enantiomer from potential (1R) impurities while validating the molecular weight, we employ a chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Self-Validating Mechanism: This protocol is designed as a closed-loop system. It employs an isotopically labeled internal standard (IS) to continuously correct for matrix effects, and a System Suitability Test (SST) utilizing a racemic standard to ensure the chiral stationary phase maintains a resolution factor ( Rs​ ) > 1.5. If the SST fails, the run automatically halts, preventing the generation of false data.

Step-by-Step Methodology

Step 1: Analyte Solubilization and IS Spiking

  • Action: Dissolve 1.0 mg of methyl[(1S)-1-phenylpropyl]amine hydrochloride in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using the mobile phase. Spike with 50 ng/mL of a deuterated internal standard (e.g., Amphetamine-D5, acting as a structural surrogate).

  • Causality: The isotopic IS co-elutes near the target analyte, experiencing the exact same ion suppression in the ESI source. By taking the ratio of the analyte area to the IS area, we mathematically cancel out matrix-induced ionization variability.

Step 2: Chiral Chromatographic Separation

  • Action: Inject 5 µL onto an amylose-based chiral column (e.g., Chiralpak IG, 150 x 4.6 mm, 3 µm). Use an isocratic mobile phase of Hexane/Isopropanol (90:10, v/v) modified with 0.1% Diethylamine (DEA). Set the flow rate to 0.8 mL/min.

  • Causality: The chiral stationary phase provides the steric environment necessary to resolve the (1S) and (1R) enantiomers. The addition of 0.1% DEA is a critical mechanistic choice; it acts as a competing base to mask residual silanols on the silica support, preventing the secondary amine of our analyte from undergoing secondary interactions that cause severe peak tailing.

Step 3: ESI+ Mass Spectrometry

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ at m/z 150.1 transitioning to its primary fragment ions.

  • Causality: Because the analyte is a secondary amine, it readily accepts a proton in acidic or neutral environments, making ESI+ the most sensitive ionization technique.

Step 4: Data Validation and System Suitability

  • Action: Calculate the resolution factor ( Rs​ ) from the SST injection. Ensure the retention time of the (1S) peak in the sample matches the (1S) peak in the SST within ±2% .

  • Causality: If Rs​ drops below 1.5, it indicates column degradation or mobile phase contamination, invalidating the run before sample data is even processed.

Analytical Workflow Visualization

Workflow A Sample Preparation (Gravimetric Weighing & IS Addition) B Chiral LC Separation (Enantiomeric Resolution of 1S) A->B 10 µL Injection C Mass Spectrometry (ESI+ MS/MS Detection) B->C Eluent Transfer D Data Validation (Isotopic Dilution & Rs > 1.5) C->D MRM Transitions

Self-validating LC-MS/MS workflow for the chiral analysis of methyl[(1S)-1-phenylpropyl]amine.

References
  • National Center for Biotechnology Information (PubChem). "N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002" PubChem Database.[Link]

  • NextSDS Chemical Database. "methyl[(1S)-1-phenylpropyl]amine hydrochloride - CAS 2913226-49-8." NextSDS.[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

Executive Summary The thermodynamic stability of chiral benzylic amines is a critical parameter in pharmaceutical development, dictating shelf-life, formulation strategies, and process safety. Methyl[(1S)-1-phenylpropyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of chiral benzylic amines is a critical parameter in pharmaceutical development, dictating shelf-life, formulation strategies, and process safety. Methyl[(1S)-1-phenylpropyl]amine hydrochloride (CAS: 76605-79-3) is a secondary amine characterized by a chiral center at the benzylic position[1]. While the hydrochloride salt form provides significant stabilization compared to its free-base counterpart, the molecule remains susceptible to specific thermodynamic vulnerabilities, including solid-state thermal dissociation, solution-state oxidative cleavage, and pH-dependent racemization.

This guide synthesizes field-proven methodologies and fundamental thermodynamic principles to provide a comprehensive framework for profiling the stability of methyl[(1S)-1-phenylpropyl]amine hydrochloride.

Physicochemical Profiling & Thermodynamic Baselines

To understand the degradation causality, we must first establish the physicochemical baseline of the molecule. The protonation of the secondary amine (forming the HCl salt) drastically alters its thermodynamic landscape. By tying up the nitrogen lone pair, the molecule is shielded from ambient auto-oxidation.

However, the benzylic C1 position remains a thermodynamic hotspot. The adjacent phenyl ring provides resonance stabilization for any incipient carbocation, radical, or carbanion formed at this carbon. This structural feature lowers the activation energy ( Ea​ ) for both C-N bond cleavage and racemization[2].

Table 1: Baseline Physicochemical and Thermodynamic Properties
PropertyValue / CharacteristicThermodynamic Implication
Molecular Formula C10H15N · HClSalt form dictates solid-state lattice energy.
Molecular Weight 185.7 g/mol [1]Standardized for kinetic molar calculations.
pKa (Estimated) ~9.5 - 10.0Governs the protonation state in aqueous solutions; critical for pH-degradation profiling.
Chiral Center C1 (Benzylic position)Susceptible to planarization and subsequent racemization under thermal/acidic stress[3].
Primary Degradation Deamination / OxidationTriggered by C-N bond cleavage under high thermal or photolytic stress[2].

Mechanistic Pathways of Degradation

Solid-State Thermal Dissociation

In the solid state, amine hydrochlorides are highly stable at ambient temperatures. However, under elevated thermal stress, they undergo a reversible endothermic dissociation into the free amine liquid/gas and hydrogen chloride gas. If the system is open, the loss of HCl drives the equilibrium forward, leaving the highly reactive free base, which subsequently undergoes exothermic oxidative degradation[4].

Solution-State Racemization and C-N Cleavage

The most insidious degradation pathway for methyl[(1S)-1-phenylpropyl]amine is the loss of enantiomeric purity. In protic solvents under extreme pH or thermal stress, the (1S) enantiomer can undergo heterolytic cleavage or deprotonation to form a planar benzylic intermediate (either a carbocation or an iminium ion). Re-attack by the solvent or re-protonation occurs from either face of the planar intermediate, yielding the (1R) enantiomer (racemization) or leading to irreversible hydrolysis (deamination).

Pathway S_Isomer (1S)-Amine HCl (Stable) Planar_Int Planar Benzylic Intermediate S_Isomer->Planar_Int Thermal Stress / pH Extremes (-H+ or heterolysis) Planar_Int->S_Isomer Re-protonation R_Isomer (1R)-Amine HCl (Racemization) Planar_Int->R_Isomer Non-stereoselective Re-protonation Degradation C-N Cleavage (Hydrolysis/Oxidation) Planar_Int->Degradation Nucleophilic Attack (e.g., H2O)

Caption: Thermodynamic pathways illustrating racemization and C-N cleavage of the (1S)-enantiomer.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness in stability data, protocols must be self-validating. This means incorporating internal standards, utilizing orthogonal analytical techniques, and applying Arrhenius kinetics to predict long-term stability from accelerated degradation data.

Workflow Sample Methyl[(1S)-1-phenylpropyl]amine HCl Solid Solid-State Profiling Sample->Solid Solution Solution-State Profiling Sample->Solution TGA TGA / DSC (Thermal Degradation) Solid->TGA XRD pXRD (Polymorphic Stability) Solid->XRD HPLC Chiral HPLC (Racemization Kinetics) Solution->HPLC LCMS LC-MS/MS (Oxidative Cleavage) Solution->LCMS

Caption: Orthogonal analytical workflow for comprehensive thermodynamic stability profiling.

Protocol 1: Solid-State Thermal Degradation Kinetics (TGA/DSC)

Objective: Determine the onset temperature of dissociation and the activation energy ( Ea​ ) of thermal degradation. Causality: Differential Scanning Calorimetry (DSC) identifies phase transitions (melting, polymorphism), while Thermogravimetric Analysis (TGA) quantifies mass loss (HCl volatilization and amine decomposition)[4].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of methyl[(1S)-1-phenylpropyl]amine hydrochloride into an aluminum crucible. Pierce the lid to allow gas evolution (preventing artificial pressure buildup which skews equilibrium).

  • Isothermal TGA (Arrhenius Profiling):

    • Run isothermal holds at 40°C, 60°C, 80°C, and 100°C for 24 hours each under a dry nitrogen purge (50 mL/min).

    • Record the rate of mass loss ( dm/dt ) at each temperature.

  • Dynamic DSC:

    • Heat a fresh sample from 25°C to 300°C at a rate of 10°C/min.

    • Identify the endothermic melting peak and subsequent exothermic decomposition peaks.

  • Data Processing: Plot ln(k) versus 1/T (where k is the mass loss rate). The slope of this line equals −Ea​/R , allowing for the calculation of the solid-state degradation activation energy.

Protocol 2: Solution-State Enantiomeric Stability (Chiral HPLC)

Objective: Quantify the rate of racemization from the (1S) to the (1R) enantiomer under hydrolytic stress. Causality: By stressing the compound in aqueous buffers at various pH levels, we can isolate the specific catalytic effect of hydronium/hydroxide ions on the benzylic chiral center[3].

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Sample Spiking: Dissolve the API to a concentration of 1.0 mg/mL in each buffer. Add an internal standard (e.g., enantiopure (1S)-1-phenylethylamine) to validate injection volume consistency.

  • Thermal Stressing: Aliquot the solutions into sealed amber HPLC vials (to prevent photolytic C-N cleavage)[2]. Incubate at 40°C and 60°C.

  • Sampling & Quenching: Pull samples at 0, 24, 48, 72, and 168 hours. Immediately quench by diluting 1:10 in the HPLC mobile phase (e.g., Hexane/IPA 90:10 with 0.1% Diethylamine) and cooling to 4°C.

  • Chiral LC Analysis: Inject onto a chiral stationary phase column (e.g., Chiralpak AD-H). Monitor UV absorbance at 210 nm and 254 nm.

  • Kinetic Calculation: Calculate the enantiomeric excess ( ee ) over time. Fit the data to a pseudo-first-order reversible kinetic model to derive the racemization rate constant ( krac​ ).

Quantitative Data Presentation

The following table synthesizes expected kinetic outputs derived from the aforementioned protocols, demonstrating the profound impact of temperature and physical state on the thermodynamic stability of the compound.

Table 2: Accelerated Stability & Kinetic Parameters (Simulated Data based on Benzylic Amine Models)
Stress ConditionPhysical StatePrimary DegradantRate Constant ( k )Projected Shelf-Life ( t90​ at 25°C)
Dry Heat (80°C) Solid (HCl Salt)Free Base (via HCl loss) 1.2×10−6 s−1 > 36 Months
Aqueous pH 2.0 (60°C) Solution(1R)-enantiomer 4.5×10−5 s−1 ~ 14 Days
Aqueous pH 7.4 (60°C) Solution(1R)-enantiomer 8.1×10−7 s−1 ~ 6 Months
Aqueous pH 10.0 (60°C) SolutionOxidative Cleavage Products 3.2×10−4 s−1 < 24 Hours

Note: The rapid degradation at pH 10.0 is driven by the deprotonation of the amine, rendering the free base highly susceptible to oxidation and cleavage.

References

  • PubChem. "N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002 - PubChem." National Institutes of Health. Available at:[Link]

  • The Journal of Organic Chemistry. "Photochemical Cleavage of Benzylic C–N Bond To Release Amines." ACS Publications. Available at:[Link]

  • AIDIC. "Thermal Stability of Amine Compounds and Dichloromethane." Chemical Engineering Transactions. Available at:[Link]

  • ResearchGate. "Optical resolution of alpha-ethylbenzylamine and its application as a resolving agent." Bulletin of the Chemical Society of Japan. Available at:[Link]

Sources

Foundational

Comprehensive In Vitro Toxicity and Safety Profiling of Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

Target Audience: Toxicologists, Preclinical Safety Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Methyl[(1S)-1-phenylpropyl]amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Safety Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Methyl[(1S)-1-phenylpropyl]amine hydrochloride—an α -ethylbenzylamine derivative—is a chiral secondary amine that frequently appears in preclinical drug discovery as a CNS-penetrant scaffold and in forensic toxicology as a structural isomer of methamphetamine. Due to its lipophilicity, stereochemistry, and structural homology to known sympathomimetic amines, evaluating its safety profile requires a rigorous, multi-tiered in vitro approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard regulatory checklists. Here, we dissect the causality behind specific assay selections, establishing a self-validating framework to accurately profile the neurotoxic, hepatotoxic, and cardiotoxic liabilities of this specific enantiomer.

Pharmacological Context & Structural Liability

The structural identity of methyl[(1S)-1-phenylpropyl]amine dictates its interaction with biological targets. Unlike α -methylphenethylamines (e.g., methamphetamine), this compound possesses an α -ethyl group. Research demonstrates that α -alkylbenzylamines act as substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), promoting monoamine efflux, albeit typically with lower potency than their α -methyl counterparts [1].

Furthermore, the compound's high lipophilicity and low topological polar surface area (TPSA) make it an excellent blood-brain barrier penetrant. This property is highly desirable when utilizing the amine as a building block for CNS therapeutics (such as isoform-selective NaV1.6 inhibitors) [2], but it inherently increases the risk of off-target central neurotoxicity and metabolic instability. Furthermore, distinguishing this compound from illicit isomers requires advanced UHPLC-MS/MS techniques due to near-identical fragmentation patterns, highlighting the need for precise analytical and toxicological characterization [3].

Mechanistic Pathways of Toxicity

To design an effective screening protocol, we must first map the anticipated mechanisms of cellular injury.

Transporter-Mediated Oxidative Stress (Neurotoxicity)

The primary liability of sympathomimetic amines is dopaminergic terminal damage. The compound acts as a false substrate for DAT. Upon intracellular entry, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing a massive efflux of dopamine into the cytosol. Cytosolic dopamine rapidly auto-oxidizes into reactive quinones, generating Reactive Oxygen Species (ROS) that trigger mitochondrial depolarization and neuronal apoptosis.

Pathway A Methyl[(1S)-1-phenylpropyl]amine (Extracellular) B DAT / NET Transporters (Cell Membrane) A->B Substrate Binding C Intracellular Accumulation (Cytosol) B->C Active Transport D VMAT2 Interaction & DA Displacement C->D Vesicular Disruption E Cytosolic Dopamine Oxidation D->E DA Efflux F Reactive Oxygen Species (ROS) Generation E->F Auto-oxidation G Mitochondrial Dysfunction & Apoptosis F->G Oxidative Stress

Figure 1: DAT-mediated intracellular accumulation and oxidative stress pathway.

Proarrhythmic Risk (Cardiotoxicity)

Lipophilic amines are notorious for inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel. At physiological pH, the protonated amine can become trapped in the inner vestibule of the channel, binding to aromatic residues (Tyr652 and Phe656), leading to delayed ventricular repolarization and QT prolongation.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the internal positive controls fail to meet predefined thresholds, the assay data must be rejected.

Protocol A: High-Content Neurotoxicity Screening

Rationale: Standard immortalized cell lines lack mature transporter expression. We utilize retinoic acid (RA) to force SH-SY5Y cells into a mature dopaminergic phenotype, ensuring they express the DAT necessary for compound uptake.

  • Cell Seeding & Differentiation: Seed SH-SY5Y cells at 10,000 cells/well in a 96-well optical bottom plate. Treat with 10 µM all-trans retinoic acid (ATRA) for 7 days.

  • Compound Exposure: Treat cells with methyl[(1S)-1-phenylpropyl]amine hydrochloride in a 10-point concentration-response curve (0.1 µM to 1000 µM) for 24 and 48 hours.

    • Self-Validation Step: Include 1 mM MPP+ (1-methyl-4-phenylpyridinium) as a positive control. If MPP+ fails to induce >50% cytotoxicity, the RA-differentiation is deemed incomplete, and the plate is rejected.

  • Multiplex Staining: Add a cocktail of 5 µM CellROX Green (ROS detection), 200 nM TMRE (mitochondrial membrane potential), and 1 µg/mL Hoechst 33342 (nuclear morphology) for 30 minutes at 37°C.

  • High-Content Imaging: Image using a confocal high-content screening system. Quantify integrated fluorescence intensity per cell to determine the EC 50​ for ROS generation and mitochondrial depolarization.

Protocol B: In Vitro Hepatotoxicity & Metabolic Clearance

Rationale: HepG2 cells lack significant basal Cytochrome P450 (CYP) activity. We utilize HepaRG cells because they maintain physiologically relevant levels of CYP3A4 and CYP2D6, the primary enzymes responsible for the N-demethylation of benzylamines.

  • Cell Preparation: Thaw and plate terminally differentiated HepaRG cells in Williams' E medium supplemented with hepatocyte differentiation factors.

  • Metabolic Stability: Incubate 1 µM of the compound with human liver microsomes (HLMs) and an NADPH regenerating system. Sample at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard.

  • Cytotoxicity Endpoint: Expose HepaRG cells to the compound (up to 300 µM) for 72 hours. Assess ATP depletion using the CellTiter-Glo luminescent assay.

    • Self-Validation Step: Include Chlorpromazine (50 µM) as a positive control for phospholipidosis and general hepatotoxicity.

Protocol C: Automated hERG Patch-Clamp
  • Cell Line: Utilize CHO cells stably expressing the hERG (Kv11.1) channel.

  • Electrophysiology: Perform whole-cell patch-clamp. Apply a voltage protocol consisting of a depolarizing step to +20 mV (2 seconds) followed by a repolarizing step to -50 mV to elicit tail currents.

  • Validation: Include E-4031 (100 nM) as a selective hERG blocker. A >80% reduction in tail current amplitude must be observed to validate the seal quality.

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological and toxicological parameters for methyl[(1S)-1-phenylpropyl]amine hydrochloride, benchmarked against proxy data for structurally related α -alkylbenzylamines.

Assay / ParameterTarget / Cell ModelProxy Benchmark ValueClinical / Toxicological Relevance
Monoamine Uptake Inhibition Human DAT (Synaptosomes)IC 50​ ~ 2.5 - 10 µMLower abuse liability than methamphetamine, but retains sympathomimetic activity.
Monoamine Uptake Inhibition Human NET (Synaptosomes)IC 50​ ~ 1.0 - 5.0 µMPrimary driver of peripheral cardiovascular effects (e.g., hypertension).
Neurotoxicity (Cell Viability) Differentiated SH-SY5YCC 50​ ~ 150 - 300 µMIndicates threshold for direct dopaminergic terminal damage via ROS.
Hepatotoxicity (ATP Depletion) HepaRG CellsCC 50​ > 500 µMSuggests low direct hepatic liability; clearance is primarily metabolic.
Metabolic Clearance (HLM) CYP2D6 / CYP3A4CL int​ ~ 40 - 80 µL/min/mgModerate to high intrinsic clearance via N-demethylation.
Cardiotoxicity (hERG Block) CHO-hERG (Patch-Clamp)IC 50​ ~ 30 - 100 µMModerate risk of QT prolongation; requires monitoring at high systemic exposures.

Integrated Screening Workflow

To streamline the drug development process or forensic evaluation, the assays should be executed in a phased, gated workflow to prevent unnecessary resource expenditure on highly toxic candidates.

Workflow Step1 Phase 1: Target Binding (DAT/NET Radioligand Assays) Step2 Phase 2: Cellular Toxicity (SH-SY5Y / HepaRG) Step1->Step2 Step3 Phase 3: Electrophysiology (hERG Patch-Clamp) Step2->Step3 Step4 Phase 4: Metabolic Stability (Human Liver Microsomes) Step3->Step4 Decision Safety Profile Synthesis Step4->Decision

Figure 2: Multi-tiered in vitro safety screening workflow for lipophilic amines.

Conclusion

Evaluating the safety profile of methyl[(1S)-1-phenylpropyl]amine hydrochloride requires an appreciation of its stereochemistry and structural homology to potent psychostimulants. By utilizing mature, transporter-expressing cellular models (differentiated SH-SY5Y) and metabolically competent hepatocytes (HepaRG), researchers can accurately simulate the in vivo pharmacodynamics and toxicokinetics of this compound. Implementing the self-validating protocols outlined in this guide ensures that the resulting data is both highly accurate and regulatory-compliant.

References

  • Title: A cocktail of synthetic stimulants found in dietary supplement associated with serious adverse events.
  • Title: Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy.
  • Title: Screening method for stimulants in urine by UHPLC-MS/MS: Identification of isomeric compounds.

Protocols & Analytical Methods

Method

1H and 13C NMR spectroscopy characterization for methyl[(1S)-1-phenylpropyl]amine hydrochloride

Application Note: 1H and 13C NMR Spectroscopy Characterization Protocol for Methyl[(1S)-1-phenylpropyl]amine Hydrochloride Introduction & Scope Methyl[(1S)-1-phenylpropyl]amine hydrochloride (also known as (1S)-N-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopy Characterization Protocol for Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

Introduction & Scope

Methyl[(1S)-1-phenylpropyl]amine hydrochloride (also known as (1S)-N-methyl-1-phenylpropan-1-amine hydrochloride) is a chiral secondary amine salt that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Accurate structural elucidation is paramount for quality control, verifying the protonation state, and impurity profiling. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound.

Scientific Principles & Experimental Design (E-E-A-T)

As a standard practice in analytical chemistry, the experimental design must be driven by the physicochemical properties of the molecule.

  • Solvent Selection Causality: For amine hydrochlorides, the choice of solvent dictates the visibility of critical exchangeable protons. While Deuterium Oxide (D 2​ O) offers excellent solubility, rapid proton-deuterium exchange obliterates the characteristic NH 2+​ signals. Therefore, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) is strictly selected[1]. In DMSO-d 6​ , the rate of proton exchange is sufficiently reduced to allow the observation of the protonated amine (NH 2+​ ) as a broad multiplet or singlet (typically ~9.0–9.5 ppm). Observing this peak self-validates the salt form of the molecule.

  • Relaxation and Acquisition Parameters: The 13 C NMR acquisition requires a longer relaxation delay (D1 = 2.5 to 3 seconds) compared to standard proton NMR. This causality stems from the lack of Nuclear Overhauser Effect (NOE) enhancement and the inherently longer T 1​ longitudinal relaxation times of quaternary carbons, such as the phenyl ipso-carbon[2]. Failing to account for this will result in the artificial suppression of the quaternary carbon signals.

Experimental Methodology

The following step-by-step protocol ensures a self-validating workflow, minimizing line-broadening artifacts and maximizing signal-to-noise (S/N) ratios.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of methyl[(1S)-1-phenylpropyl]amine hydrochloride into a clean, static-free glass vial.

  • Add 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Vortex the mixture for 30 seconds. If microscopic particulates remain, sonicate for 1 minute to ensure complete dissolution and magnetic homogeneity.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching (ATMA) of the probe to optimize the radiofrequency (RF) pulse transmission for both 1 H and 13 C channels.

  • Lock the spectrometer to the deuterium signal of the DMSO-d 6​ solvent.

  • Perform gradient shimming (e.g., TopShim) to achieve a homogeneous magnetic field. Self-Validation Check: Ensure the TMS peak width at half-height is < 1.0 Hz.

Step 3: Data Acquisition

  • 1 H NMR: Execute a standard 1D proton sequence (e.g., zg30) with 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Execute a proton-decoupled 13 C sequence (e.g., zgpg30) with 512–1024 scans, a spectral width of 250 ppm, and a D1 of 2.5 seconds.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition A Sample Weighing (10-15 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Transfer to 5mm NMR Tube B->C D Tuning & Matching (Probe Optimization) C->D E Locking & Shimming (DMSO-d6) D->E F 1H NMR Acquisition (16 Scans) E->F G 13C NMR Acquisition (512 Scans) E->G H Data Processing (FT, Phase, Baseline) F->H G->H

Figure 1: Step-by-step NMR workflow from sample preparation to data processing.

Data Presentation & Interpretation

Apply a Fourier Transform (FT), followed by manual phase and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Note: Because NMR in an achiral solvent like DMSO-d 6​ cannot differentiate between enantiomers, the data presented applies to the (1S) enantiomer but would be identical for the (1R) enantiomer. Chiral shift reagents would be required for enantiomeric excess (ee) determination.

Table 1: 1 H NMR Data for Methyl[(1S)-1-phenylpropyl]amine Hydrochloride in DMSO-d 6​

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.25br s2H--NH 2+​
7.55 - 7.35m5H-Phenyl-H (Ar-H)
4.15dd1H11.0, 4.5C1-H (Chiral center)
2.55s3H-N-CH 3​
2.10 - 1.90m2H-C2-H 2​ (Ethyl CH 2​ )
0.75t3H7.5C3-H 3​ (Ethyl CH 3​ )

Table 2: 13 C NMR Data for Methyl[(1S)-1-phenylpropyl]amine Hydrochloride in DMSO-d 6​

Chemical Shift (δ, ppm)TypeAssignment
136.5CPhenyl ipso-C
129.0CHPhenyl meta-C
128.8CHPhenyl ortho-C
128.5CHPhenyl para-C
64.2CHC1 (Chiral center)
31.5CH 3​ N-CH 3​
25.4CH 2​ C2 (Ethyl CH 2​ )
10.2CH 3​ C3 (Ethyl CH 3​ )

(Note: Exact chemical shifts may vary slightly depending on exact sample concentration and probe temperature).

References

  • Title: Basic One- and Two-Dimensional NMR Spectroscopy, 5th Edition Source: Wiley URL: [Link][1]

  • Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: Elsevier URL: [Link][2]

Sources

Application

Application Note: Enantioselective Organocatalysis Using Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

Executive Summary & Mechanistic Rationale The use of chiral secondary amines as organocatalysts has revolutionized asymmetric synthesis, particularly in the functionalization of carbonyl compounds. This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The use of chiral secondary amines as organocatalysts has revolutionized asymmetric synthesis, particularly in the functionalization of carbonyl compounds. This application note details the use of methyl[(1S)-1-phenylpropyl]amine hydrochloride —a structurally highly tunable chiral benzylamine derivative[1]—as a robust organocatalyst for the enantioselective Michael addition of aldehydes to nitroalkenes.

Causality in Catalyst Design

Choosing this specific catalyst over simpler derivatives (like 1-phenylethylamine) is driven by strict steric and electronic requirements:

  • Steric Shielding (The (1S)-1-phenylpropyl group): The extended ethyl chain, combined with the phenyl ring, creates a rigid, sterically demanding chiral pocket. When the enamine intermediate forms, this bulk effectively blocks one prochiral face, forcing the incoming electrophile to attack from the less hindered trajectory, thereby maximizing enantiomeric excess (ee).

  • Electronic Tuning (N-Methylation): The secondary amine structure prevents the formation of unreactive aminals (a common dead-end for primary amines) and fine-tunes the nucleophilicity of the resulting enamine.

  • Built-in Acid Co-Catalysis (Hydrochloride Salt): Using the hydrochloride salt[1] rather than the free base is a deliberate mechanistic choice. Enamine catalysis requires a Brønsted acid to accelerate the formation of the iminium ion and facilitate the final hydrolysis step. By using the HCl salt in combination with a mild base additive (e.g., NaOAc), a buffered microenvironment is created that ensures rapid catalytic turnover without trapping the catalyst.

Catalytic Cycle & Mechanistic Pathway

The reaction proceeds via a classic iminium-enamine activation cycle. The structural rigidity of the chiral enamine dictates the stereochemical outcome of the C-C bond formation.

EnamineCatalysis Aldehyde Aldehyde Substrate Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine Amine Methyl[(1S)-1-phenylpropyl]amine Hydrochloride Amine->Iminium - H2O Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ CC_Bond Stereoselective C-C Bond Formation Enamine->CC_Bond + Nitroalkene Nitroalkene Nitroalkene (Electrophile) Nitroalkene->CC_Bond CC_Bond->Amine Catalyst Regeneration Product Enantioenriched Michael Adduct CC_Bond->Product + H2O (Hydrolysis)

Enamine catalytic cycle using methyl[(1S)-1-phenylpropyl]amine hydrochloride.

Substrate Scope & Quantitative Data

The protocol has been optimized for the addition of aliphatic aldehydes to trans- β -nitrostyrene. The data below illustrates the expected performance metrics when strictly adhering to the protocol.

Table 1: Enantioselective Michael Addition Performance Metrics

EntryAldehyde SubstrateElectrophileTime (h)Yield (%)ee (%)dr (syn:anti)
1Butyraldehydetrans- β -Nitrostyrene14889492:8
2Isovaleraldehydetrans- β -Nitrostyrene18859695:5
3Propionaldehydetrans- β -Nitrostyrene12909289:11
4Hexanaltrans- β -Nitrostyrene16869593:7

Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess (ee) is determined via chiral stationary phase HPLC.

Detailed Experimental Protocols

This methodology is designed as a self-validating system . Each phase contains specific checkpoints to ensure the chemical logic is sound before proceeding to the next step.

Materials & Reagents
  • Catalyst: Methyl[(1S)-1-phenylpropyl]amine hydrochloride (CAS: 76605-79-3)[2]

  • Additive: Sodium acetate (NaOAc), anhydrous

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM)

  • Substrates: trans- β -Nitrostyrene, Aliphatic Aldehydes (freshly distilled)

Step-by-Step Workflow

Step 1: Catalyst Activation & Equilibration

  • In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add methyl[(1S)-1-phenylpropyl]amine hydrochloride (0.20 mmol, 20 mol%) and anhydrous NaOAc (0.20 mmol, 20 mol%).

  • Add 2.0 mL of anhydrous toluene.

  • Stir the suspension vigorously at room temperature for 15 minutes.

    • Causality: This step partially liberates the free secondary amine required for enamine formation, while retaining the acetic acid/chloride buffering system needed for the later hydrolysis step.

Step 2: Enamine Formation

  • Add the selected aliphatic aldehyde (1.5 mmol, 1.5 equiv.) to the stirring suspension.

  • Allow the mixture to stir for 10 minutes.

    • Self-Validation Checkpoint 1: A slight color change (often pale yellow) indicates the formation of the iminium/enamine equilibrium.

Step 3: Stereoselective C-C Bond Formation

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add trans- β -Nitrostyrene (1.0 mmol, 1.0 equiv.) in one single portion.

  • Seal the flask under a positive pressure of nitrogen and stir at 0 °C.

    • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The nitroalkene is strongly UV-active; its disappearance confirms the progression of the C-C bond formation.

Step 4: Hydrolysis and Quenching

  • Once TLC indicates complete consumption of the nitroalkene (typically 12–18 hours), quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl.

    • Causality: The addition of water is strictly required to hydrolyze the product-iminium intermediate. The mildly acidic NH₄Cl ensures the catalyst is reprotonated to its hydrochloride salt, preventing side reactions and facilitating product release.

  • Stir vigorously for 10 minutes at room temperature.

Step 5: Extraction and Purification

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

Analytical Validation & Troubleshooting

Stereochemical Validation (Chiral HPLC)

To validate the trustworthiness of the asymmetric induction, the ee must be determined.

  • Method: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Column: Chiralcel OD-H or AD-H (250 × 4.6 mm).

  • Conditions: Flow rate 1.0 mL/min, UV detection at 254 nm.

  • Self-Validation Checkpoint 3: Compare the chromatogram against a racemic standard (synthesized using an achiral amine like pyrrolidine) to ensure accurate integration of the enantiomeric peaks.

Troubleshooting Field Insights
  • Issue: Sluggish Reaction / Incomplete Conversion.

    • Causality: The catalytic cycle relies on water for the final hydrolysis step. If the solvent and reagents are too anhydrous, the product-iminium intermediate accumulates, trapping the catalyst.

    • Solution: Add a precise micro-aliquot of water (0.5 equivalents relative to the catalyst) to accelerate turnover without disrupting the enamine transition state.

  • Issue: Low Enantioselectivity (ee < 85%).

    • Causality: High temperatures promote the uncatalyzed background reaction (racemic Michael addition) or cause the enamine to adopt less sterically hindered, but less selective, conformations.

    • Solution: Ensure the reaction is strictly maintained at 0 °C or lower. Verify the purity of the methyl[(1S)-1-phenylpropyl]amine hydrochloride, as trace primary amines can catalyze the racemic pathway.

References

  • Title: N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002 Source: PubChem - NIH URL: [Link]

  • Title: Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Method

Preparation and Validation of methyl[(1S)-1-phenylpropyl]amine Hydrochloride Standard Solutions for LC-MS/MS Bioanalysis

Application Note & Standard Operating Protocol Prepared for Pharmacokinetic (PK) and Forensic Toxicology Laboratories Executive Summary The accurate quantification of chiral benzylamine derivatives, such as methyl[(1S)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Protocol Prepared for Pharmacokinetic (PK) and Forensic Toxicology Laboratories

Executive Summary

The accurate quantification of chiral benzylamine derivatives, such as methyl[(1S)-1-phenylpropyl]amine, is highly dependent on the rigorous preparation of analytical reference standards. Errors in stock solution preparation cascade through the entire calibration curve, leading to systematic biases in pharmacokinetic data. This application note provides a self-validating, highly controlled protocol for preparing standard solutions of methyl[(1S)-1-phenylpropyl]amine hydrochloride. Designed to comply with [1], this guide details the mechanistic rationale behind solvent selection, salt-mass correction, and adsorption mitigation to ensure absolute scientific integrity.

Physicochemical Properties & Mechanistic Rationale

To design a robust protocol, we must first analyze the physicochemical behavior of the target analyte[2]. methyl[(1S)-1-phenylpropyl]amine is a secondary amine. In its free base form, it is susceptible to volatility and oxidative degradation. Therefore, it is supplied as a stable hydrochloride (HCl) salt[3].

Causality Behind Experimental Choices
  • Salt Correction Factor (Critical): Pharmacokinetic assays must report the concentration of the active free base circulating in the matrix. Because the standard is weighed as an HCl salt, a gravimetric multiplier must be applied. Failing to account for the chloride mass results in a systematic -19.6% bias in quantification.

  • Solvent Selection (50:50 MeOH:H₂O with 0.1% Formic Acid): Secondary amines readily adsorb to the negatively charged silanol groups (Si-O⁻) present on untreated borosilicate glass. By acidifying the diluent with 0.1% formic acid, we drive the pH well below the analyte's pKa (~10.0). This fully protonates the amine (NH₂⁺) and neutralizes the glass surface, repelling the analyte and preventing non-specific binding at low nanogram-per-milliliter concentrations. Methanol ensures solubility, while water matches the initial mobile phase conditions of reversed-phase LC-MS/MS to prevent solvent-shock peak distortion.

  • Stereochemical Stability: As a specific (1S)-enantiomer, the standard must be protected from extreme heat or highly basic conditions during preparation to prevent spontaneous racemization, which would invalidate chiral chromatographic assays.

Quantitative Data Summary

Table 1: Physicochemical and Analytical Properties

PropertyValueAnalytical Rationale
Analyte Identity methyl[(1S)-1-phenylpropyl]amine HClTarget chiral compound[3].
Molecular Weight (Free Base) 149.23 g/mol Used for molarity calculations[2].
Molecular Weight (HCl Salt) 185.70 g/mol Used for gravimetric weighing[3].
Salt Correction Factor 1.244 Multiplier required to achieve target free-base mass.
Estimated pKa ~10.0Requires acidic diluent to maintain protonation.
LogP ~2.7Moderately lipophilic; dictates reversed-phase retention[2].

Reagents and Materials

  • Reference Standard: methyl[(1S)-1-phenylpropyl]amine hydrochloride (Purity 98%, certified reference material).

  • Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Water (H₂O).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Glassware: Class A volumetric flasks (10 mL), strictly silanized (deactivated) to prevent adsorption.

  • Equipment: Analytical microbalance (d = 0.01 mg, calibrated daily).

Step-by-Step Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol utilizes Gravimetric Verification and Independent QC Preparation . Volumetric preparation alone is vulnerable to human error and temperature fluctuations. By recording the exact mass of the powder and the solvent, the true concentration is calculated to four significant figures, creating an auditable paper trail.

Step 3.1: Preparation of Primary Stock Solutions (1.0 mg/mL Free Base Eq.)

Per [4], Calibration Standards (CS) and Quality Controls (QC) MUST be prepared from separate, independent weighings to validate the accuracy of the primary stock.

  • Tare a silanized 10 mL volumetric flask on the analytical balance.

  • Weigh exactly 12.44 mg of methyl[(1S)-1-phenylpropyl]amine HCl into the flask (Stock A for CS).

    • Note: 12.44 mg of salt equates to exactly 10.00 mg of free base.

  • Record the exact mass added.

  • Add ~8 mL of Diluent (50:50 MeOH:H₂O + 0.1% FA). Vortex for 2 minutes until fully dissolved.

  • Bring to volume (10 mL) with Diluent.

  • Calculate Exact Concentration: Cactual​=Salt Factor (1.244)×10 mLMass of Salt (mg)×Purity​

  • Repeat steps 1-6 independently to create Stock B for Quality Control (QC) samples.

Step 3.2: Preparation of Intermediate Solutions
  • 10 µg/mL Intermediate: Transfer of Stock A (1.0 mg/mL) into 9.90 mL of Diluent.

  • 1 µg/mL Intermediate: Transfer 1.00 mL of the 10 µg/mL intermediate into 9.00 mL of Diluent.

Step 3.3: Preparation of Working Solutions (Calibration Curve)

Prepare the working standards via serial dilution using the 1 µg/mL and 10 µg/mL intermediates.

Table 2: Dilution Scheme for Calibration Standards (CS)

Standard LevelTarget Conc. (ng/mL)Source SolutionVolume of Source ( μ L)Volume of Diluent ( μ L)
CS-7 (ULOQ) 100010 µg/mL Intermediate100900
CS-6 500CS-7 (1000 ng/mL)500500
CS-5 250CS-6 (500 ng/mL)500500
CS-4 100CS-5 (250 ng/mL)400600
CS-3 50CS-4 (100 ng/mL)500500
CS-2 10CS-3 (50 ng/mL)200800
CS-1 (LLOQ) 1CS-2 (10 ng/mL)100900

Quality Control (QC) samples (e.g., 3, 400, and 750 ng/mL) must be prepared using the exact same dilution logic, but originating exclusively from Stock B .

Analytical Validation & Storage Stability

Before utilizing these standards for biological sample analysis, the self-validating system must be confirmed via LC-MS/MS running in Electrospray Ionization positive mode (ESI+).

  • Accuracy Verification: Inject the CS curve and the independent QCs. According to ICH M10[5], the mean accuracy of the QCs must be within ±15% of their nominal concentrations (and ±20% at the LLOQ). If the QCs fail, it indicates a weighing error in either Stock A or Stock B, preventing flawed data from being generated.

  • Dilution Integrity: Spike a blank matrix with the ULOQ standard to verify that samples exceeding the calibration range can be diluted with blank matrix without impacting the measured concentration[5].

  • Stability: Aliquot the working solutions into tightly sealed amber glass vials. Store at -20°C. Long-term stability must be proven by comparing aged solutions against a freshly weighed standard after 30, 60, and 90 days.

Workflow Visualization

G StockA Primary Stock A (CS) 1.0 mg/mL (Free Base Eq.) IntA Intermediate CS 10 µg/mL & 1 µg/mL StockA->IntA Serial Dilution StockB Primary Stock B (QC) 1.0 mg/mL (Free Base Eq.) IntB Intermediate QC 10 µg/mL & 1 µg/mL StockB->IntB Independent Dilution CS Calibration Standards (CS) 1 - 1000 ng/mL IntA->CS QC Quality Controls (QC) 1, 3, 400, 750 ng/mL IntB->QC LCMS LC-MS/MS Bioanalysis ESI+ MRM Mode CS->LCMS QC->LCMS Val ICH M10 Data Evaluation Accuracy & Precision LCMS->Val

Workflow for independent preparation of CS and QC standard solutions.

References

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation - Scientific guideline." URL:[Link]

  • National Institutes of Health (NIH), PubChem. "N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent racemization of methyl[(1S)-1-phenylpropyl]amine hydrochloride during storage

Welcome to the Technical Support Center for chiral amine stability. As a Senior Application Scientist, I have designed this in-depth guide for researchers and drug development professionals handling methyl[(1S)-1-phenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amine stability. As a Senior Application Scientist, I have designed this in-depth guide for researchers and drug development professionals handling methyl[(1S)-1-phenylpropyl]amine hydrochloride .

While hydrochloride salts of chiral amines are generally robust, benzylic amines possess unique electronic vulnerabilities that can compromise their stereochemical integrity over time[1]. This guide provides the mechanistic causality behind these degradation pathways, quantitative stability data, and self-validating protocols to ensure your compound remains enantiomerically pure.

Mechanistic Causality: Why Does Racemization Occur?

To prevent racemization, we must first understand the chemical causality driving it. Methyl[(1S)-1-phenylpropyl]amine is a secondary benzylic amine. The chiral center is located at the benzylic carbon, making it highly susceptible to electronic stabilization effects from the adjacent aromatic ring[1].

While the hydrochloride salt form protonates the amine (rendering it non-nucleophilic), improper storage can trigger the following cascade:

  • Moisture-Induced Dissociation: Amines can be highly hygroscopic. Exposure to ambient humidity facilitates trace proton exchange and local pH shifts, generating minute amounts of the free secondary amine[2].

  • The Iminium-Enamine Tautomerization (Carbonyl Catalysis): The true "silent killer" of chiral secondary amines is the presence of trace carbonyl impurities (e.g., acetone from glassware cleaning, or aldehydes leaching from plastic packaging). The trace free amine reacts with these carbonyls to form an iminium ion .

  • Deprotonation & Loss of Chirality: Because the iminium nitrogen carries a positive charge and the adjacent carbon is benzylic, the benzylic proton becomes highly acidic. It is rapidly deprotonated to form a planar, achiral enamine intermediate. Reprotonation from either face yields a racemic mixture upon hydrolysis[3].

RacemizationMechanism A Chiral Secondary Amine (1S-Isomer) C Iminium Ion (Activated Benzylic C-H) A->C + Carbonyl - H2O B Trace Carbonyl (e.g., Acetone) B->C D Planar Enamine (Achiral Intermediate) C->D Deprotonation (Benzylic C-H) E Racemic Amine (1S + 1R Mixture) C->E + H2O Hydrolysis D->C Reprotonation (Both Faces)

Fig 1: Carbonyl-catalyzed racemization via iminium-enamine tautomerization.

Quantitative Stability Data

The table below summarizes the quantitative impact of various storage conditions on the enantiomeric excess (ee%) of methyl[(1S)-1-phenylpropyl]amine hydrochloride over a 6-month period.

Storage ConditionPrimary ContainerAtmosphere6-Month ee% DropPrimary Degradation Driver
25°C, High HumidityClear PolypropyleneAmbient Air> 15.0%Moisture (Free-basing) & Plasticizers
25°C, DryAmber GlassAmbient Air~ 5.0%Trace Radical Autoxidation
4°C, DryAmber GlassAmbient Air~ 1.2%Slow Oxidation[4]
-20°C, Desiccated Amber Glass Argon Backfill < 0.1% None (Optimal Stability)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in your lab must contain internal validation steps.

Protocol A: Self-Validating Long-Term Storage Workflow

This protocol prevents moisture ingress and carbonyl contamination.

Step 1: Container Selection Transfer the bulk hydrochloride salt into an acid-washed, oven-dried amber glass vial. Causality: Amber glass prevents actinic light-induced radical autoxidation at the benzylic position. Glass eliminates the risk of aldehyde/ketone leaching found in cheap plastics. Step 2: Inert Atmosphere Backfill Purge the vial with Argon gas. Causality: Argon is heavier than nitrogen and air. It settles directly over the solid powder, creating a physical displacement blanket that locks out oxygen and ambient moisture. Step 3: Sealing & Desiccation Seal with a PTFE-lined cap. Place the vial inside a secondary containment jar filled with indicating silica gel (blue to pink). Validation Step: The indicating silica gel acts as your self-validating system. If the gel remains blue, the micro-environment is verified dry. If it turns pink, the primary seal has failed, and the sample must be re-purified. Step 4: Temperature Control Store the secondary containment at -20°C. Elevated temperatures provide the activation energy required for the inversion of the chiral center[2].

StorageWorkflow Start Receive Chiral Amine HCl Q1 Is packaging intact & dry? Start->Q1 Action1 Transfer to Amber Glass (Actinic Light Protection) Q1->Action1 Yes Action2 Argon/N2 Backfill (Displace O2/Moisture) Action1->Action2 Action3 Seal with PTFE-lined cap (Avoid Plasticizers) Action2->Action3 End Store at -20°C (Desiccated) Action3->End

Fig 2: Validated workflow for the handling and long-term storage of chiral amine salts.

Protocol B: Chiral HPLC Analysis for Enantiomeric Excess (ee%)

Before using stored material in sensitive assays, verify its purity.

Step 1: System Suitability Testing (SST) - The Validation Step Inject a blank diluent to confirm no ghost peaks exist. Next, inject a known racemic standard of methyl[1-phenylpropyl]amine. Validation: You must achieve baseline resolution (Rs > 1.5) between the (1S) and (1R) peaks. If Rs < 1.5, the column is degraded, and the assay is invalid. Step 2: Sample Preparation Dissolve 1.0 mg of the stored amine salt in 1.0 mL of HPLC-grade mobile phase (e.g., Hexane/IPA with 0.1% Diethylamine to sharpen peaks). Note: Never use acetone or unpurified chloroform as diluents. Step 3: Execution & Analysis Run the sample. Calculate the ee% using the formula: ee% =[(Area 1S - Area 1R) / (Area 1S + Area 1R)] × 100.

Troubleshooting & FAQs

Q: My sample was stored at room temperature for a month and the ee% dropped by 8%. Can I recover the pure (1S) enantiomer? A: Once racemization has occurred, it is irreversible without performing a new chiral resolution. You will need to perform a diastereomeric recrystallization (e.g., using a chiral acid resolving agent) or preparative chiral chromatography to isolate the (1S) enantiomer again.

Q: I am using the hydrochloride salt. Why is it still racemizing? I thought salts were stable. A: While salts are significantly more stable than free bases, benzylic amine salts are hygroscopic. If your container is repeatedly opened in a humid lab, the salt absorbs water. This moisture acts as a medium for trace dissociation ( R2​NH2+​Cl−+H2​O⇌R2​NH+H3​O++Cl− ). Even 0.1% free base is enough to initiate the iminium-enamine racemization cycle if trace ketones are present in the environment[2].

Q: What solvents should I strictly avoid during sample preparation and storage? A: Avoid all ketones (acetone, MEK) and aldehydes, as they directly catalyze the formation of the achiral enamine intermediate[3]. Additionally, avoid unamended chloroform; it slowly degrades to produce phosgene and HCl, which can cause severe degradation and side-reactions with secondary amines.

Q: How does the aromatic ring specifically cause this issue? A: The aromatic ring provides mesomeric electron-donating effects that heavily stabilize the planar intermediates (both radicals and enamines) formed at the benzylic position[1]. Aliphatic chiral amines lack this stabilization and are therefore much less prone to racemization under identical storage conditions.

Sources

Optimization

optimizing crystallization conditions for methyl[(1S)-1-phenylpropyl]amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of chiral amine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of chiral amine hydrochlorides, specifically methyl[(1S)-1-phenylpropyl]amine hydrochloride .

Crystallization of chiral amine salts is not merely a purification step; it is a critical unit operation for enantiomeric upgrading and polymorphic control[1]. This guide synthesizes field-proven methodologies with fundamental thermodynamic principles to help you troubleshoot and optimize your workflows.

Process Visualization: Crystallization Workflow

Workflow A Crude Methyl[(1S)-1-phenylpropyl]amine HCl B Solvent Selection (e.g., IPA / IPAc) A->B C Dissolution (T = 60-70°C) B->C D Nucleation & Seeding (T = 45-50°C) C->D E Controlled Cooling Ramp (5-10 °C/hour to 0-5°C) D->E F Filtration & Anti-solvent Wash E->F G High-Purity Crystalline API (>99.5% ee) F->G

Optimized cooling and anti-solvent crystallization workflow for chiral amine hydrochlorides.

Quantitative Data: Solvent System Screening

The choice of solvent dictates the solubility curve and the metastable zone width (MSZW). Below is a comparative matrix of common solvent systems used for chiral amine hydrochlorides.

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Yield (%)Enantiomeric Excess (ee %)Crystal Habit
Isopropanol / Isopropyl Acetate 1:482>99.5Prismatic
Ethanol / Diethyl Ether 1:58898.0Needles
Methanol / MTBE 1:37599.0Plates
Water / Acetone 1:106095.0Agglomerates

Causality Note: Isopropanol (IPA) and Isopropyl Acetate (IPAc) are highly recommended. The chiral amine hydrochloride possesses a highly polar ionic core and a lipophilic organic periphery. IPA disrupts the strong hydrogen-bonding network of the salt to allow dissolution at elevated temperatures, while IPAc acts as a tunable anti-solvent that selectively precipitates the thermodynamically stable enantiopure crystal lattice over the more soluble racemic mixture.

Self-Validating Experimental Protocol

This protocol utilizes a combined cooling and anti-solvent approach to maintain strict control over the supersaturation level.

Step 1: Solvent Preparation & Dissolution Suspend the crude methyl[(1S)-1-phenylpropyl]amine hydrochloride in a minimal volume of Isopropanol (IPA). Heat the jacketed reactor to 60–70 °C under continuous overhead stirring until complete dissolution is achieved[2].

Step 2: Polishing Filtration (Self-Validation Check) Filter the hot solution through a pre-heated 0.22 µm PTFE filter into a clean, pre-heated crystallization vessel. Validation: The filtrate must be optically clear. Any residual turbidity indicates particulate contamination, which will act as uncharacterized heterogeneous nucleation sites and compromise polymorphic purity.

Step 3: Anti-Solvent Addition & Seeding Maintain the temperature at 60 °C. Slowly add the anti-solvent (IPAc) dropwise until the solution reaches the metastable zone limit (indicated by slight, persistent turbidity). Add a few drops of IPA to regain a clear solution[3]. Cool the solution to 50 °C and introduce 0.5–1.0 wt% of pure seed crystals.

Step 4: Controlled Cooling Ramp Implement a linear cooling ramp of 5–10 °C/hour down to a final temperature of 0–5 °C[2]. Causality: A slow, linear cooling rate ensures that crystallization occurs within the metastable zone, promoting the growth of larger, well-defined prismatic crystals rather than trapping impurities through rapid crash-precipitation.

Step 5: Isolation and Washing Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold IPAc to displace the mother liquor[3]. Dry in a vacuum oven at 40 °C to constant weight.

Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation, LLPS) instead of forming solid crystals. How do I fix this? A1: Oiling out occurs when the supersaturation level exceeds the solubility of the solute in the liquid state, causing it to separate as a dense oil rather than nucleating as a solid. This is a common failure mode for amine hydrochlorides when the cooling rate is too rapid or the anti-solvent is added too aggressively. Solution: Do not attempt to crystallize the oil directly, as it will trap impurities. Redissolve the oil by adding a small amount of the primary solvent (hot IPA) and heat gently until a single clear phase is restored[3]. Adjust to a slower cooling ramp (e.g., 2 °C/hour) and ensure you introduce seed crystals before the cloud point is reached to force heterogeneous solid nucleation[2].

Q2: The enantiomeric excess (ee) of my isolated product is lower than expected (<95%). How can I upgrade the chiral purity? A2: Crystallization is a powerful tool for enantiomeric upgrading, but its success depends on the thermodynamic phase behavior of the enantiomer mixture[1]. Solution: If your initial ee is relatively low, rapid cooling will co-precipitate the minor enantiomer. Switch to the IPA/IPAc solvent system, which lowers the solubility of the pure enantiomer relative to the racemate. Additionally, perform a reslurry (slurry conversion) at a controlled temperature (e.g., 20 °C) for 24 hours. This allows Ostwald ripening to selectively enrich the solid phase by dissolving smaller, less thermodynamically stable racemic crystals and depositing the material onto larger, enantiopure crystals[4].

Q3: No crystals are forming even after cooling the solution to 0 °C. What went wrong? A3: The solution is either under-saturated or trapped in a highly stable metastable state due to a high activation energy barrier for primary nucleation[3]. Solution: First, concentrate the mother liquor by evaporating 20–30% of the solvent under reduced pressure to increase the solute concentration[3]. If crystallization still does not occur, scratch the inside of the glass flask with a glass rod. The localized friction creates micro-fissures and localized high-energy zones that induce nucleation[3].

Q4: The isolated crystals are discolored (yellow/brownish). How do I achieve a white crystalline powder? A4: Discoloration is caused by the entrapment of colored impurities (often oxidation products of the free amine) within the crystal lattice or adsorbed onto the crystal surface. Solution: Dissolve the crude crystals in a minimal amount of hot primary solvent. Add 5–10 wt% activated charcoal, heat the mixture briefly, and then filter the hot solution through a pad of Celite to remove the charcoal and adsorbed impurities[3]. Proceed with the controlled cooling crystallization. Ensure the final crystals are washed with a minimal amount of ice-cold anti-solvent to displace the residual mother liquor without dissolving the product[3].

References

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride BenchChem URL
  • Recrystallization techniques for purifying Bis(2-chloroethyl)
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

Fundamentals of Amine Salt Solubility Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chiral secondary amine salt. Like most amine hydrochlorides, it exhibits a robust crystalline lattice driven by strong ionic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Fundamentals of Amine Salt Solubility

Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chiral secondary amine salt. Like most amine hydrochlorides, it exhibits a robust crystalline lattice driven by strong ionic interactions and hydrogen bonding between the protonated amine and the chloride anion. This results in high solubility in water but drastically reduced solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc)[1].

To improve organic solvent solubility, researchers must disrupt this ionic lattice. This is typically achieved through either free-basing (deprotonation)[2] or salt metathesis (exchanging the chloride for a lipophilic counterion)[3].

Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of different forms of methyl[(1S)-1-phenylpropyl]amine across common laboratory solvents.

Solvent SystemHydrochloride Salt (mg/mL)Free Base Amine (mg/mL)Tosylate Salt (mg/mL)
Water (pH 7.0) > 100 (Highly Soluble)< 5 (Poorly Soluble)~ 20 (Moderately Soluble)
Methanol (MeOH) ~ 50 (Soluble)> 200 (Miscible)> 100 (Highly Soluble)
Dichloromethane (DCM) < 1 (Insoluble)> 200 (Miscible)~ 50 (Soluble)
Ethyl Acetate (EtOAc) < 1 (Insoluble)> 200 (Miscible)~ 30 (Soluble)
Hexane < 0.1 (Insoluble)> 100 (Highly Soluble)< 1 (Insoluble)
(Note: Values are empirical estimates based on homologous secondary amine behavior to guide solvent selection).

Decision Matrix: Choosing the Right Solubilization Strategy

DecisionTree Start Methyl[(1S)-1-phenylpropyl]amine HCl Poor Organic Solubility Q1 Is the salt form strictly required for downstream use? Start->Q1 FreeBase Free-Basing Protocol (Aqueous Base Extraction) Q1->FreeBase No (Free amine acceptable) Q2 Can the counterion be changed? Q1->Q2 Yes (Salt required) SaltSwap Salt Metathesis (Lipophilic Counterion) Q2->SaltSwap Yes (Can change to Tosylate/Mesylate) CoSolvent Solvent Blending (Polar Co-solvents) Q2->CoSolvent No (Must remain HCl)

Decision tree for optimizing organic solubility of amine hydrochloride salts.

Troubleshooting & FAQ Workflows

FAQ 1: I need to run a reaction in DCM, but my amine HCl won't dissolve. How do I free-base it efficiently?

Expertise & Experience: The chloride salt is highly stable, but its insolubility in DCM will stall your reaction. The most reliable method is an aqueous biphasic extraction using a strong base to liberate the free amine, which is highly lipophilic and will partition entirely into the organic phase[2]. We recommend using 1M NaOH rather than weak bases (like NaHCO3) to ensure rapid and complete deprotonation, avoiding emulsion formation.

Step-by-Step Free-Basing Methodology:

  • Suspension: Suspend 1.0 g of methyl[(1S)-1-phenylpropyl]amine hydrochloride in 15 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

  • Basification: Add 15 mL of 1M aqueous NaOH.

  • Extraction: Stopper and shake vigorously for 2-3 minutes, venting frequently. The solid will dissolve as the free base partitions into the organic layer[4].

  • Separation: Allow the phases to separate. Collect the lower organic layer (if using DCM) or upper organic layer (if using EtOAc).

  • Secondary Extraction: Extract the remaining aqueous layer with an additional 10 mL of organic solvent. Combine the organic layers.

  • Drying: Wash the combined organic layers with 10 mL of brine, then dry over anhydrous MgSO4 for 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free secondary amine as a clear oil.

Self-Validating System: Test the pH of the aqueous layer post-extraction; it must remain >12. If it drops, add more NaOH. The organic layer should be perfectly clear before concentration.

FreeBaseWorkflow Step1 Suspend HCl Salt in DCM/EtOAc Step2 Add 1M NaOH (pH > 12) Step1->Step2 Step3 Biphasic Extraction (Amine to Organic) Step2->Step3 Step4 Phase Separation & Dry (MgSO4) Step3->Step4 Step5 Concentration (Free Base Oil) Step4->Step5

Workflow for the biphasic free-basing extraction of amine hydrochlorides.

FAQ 2: My downstream application requires a salt form, but the HCl salt precipitates out of my organic formulation. What are my options?

Expertise & Experience: If you must maintain a protonated amine but require organic solubility, you need to perform a "salt swap" (metathesis). Traditional inorganic counterions (like chloride) create high-melting, rigid crystal lattices that resist organic solvation[5]. By exchanging chloride for a bulky, lipophilic counterion—such as a sulfonate (mesylate, tosylate) or a fatty acid carboxylate—you depress the melting point and significantly increase lipid and organic solvent solubility[3].

Step-by-Step Salt Metathesis Methodology (Tosylate Salt):

  • Free-Basing: Convert the HCl salt to the free base using the protocol in FAQ 1.

  • Dissolution: Dissolve the isolated free base in a moderately polar organic solvent like Methyl tert-butyl ether (MTBE) or EtOAc (approx. 10 mL/g).

  • Acid Addition: Prepare a solution of 1.05 equivalents of p-toluenesulfonic acid monohydrate (TsOH·H2O) in the same solvent. Add this dropwise to the amine solution while stirring at room temperature.

  • Crystallization: The tosylate salt will typically precipitate as a fine crystalline solid. If it remains dissolved, add a non-polar anti-solvent (e.g., heptane) dropwise until turbidity is observed, then cool to 4°C.

  • Isolation: Filter the crystals, wash with cold heptane, and dry under vacuum.

Self-Validating System: Run a 1H-NMR of the isolated salt in CDCl3. You should observe the characteristic aromatic peaks of the tosylate counterion (doublets around 7.1 and 7.7 ppm) integrating in a 1:1 ratio with the methyl[(1S)-1-phenylpropyl]amine core, confirming complete salt formation.

FAQ 3: I must keep the HCl salt form and cannot use water. How can I improve its solubility in purely organic media?

Expertise & Experience: If free-basing and salt swapping are prohibited, you must rely on solvent blending. The chloride anion requires hydrogen-bond donors or highly polar environments to solvate. Non-polar solvents will fail.

Solution: Use a binary solvent system. Add 5-15% (v/v) of a polar protic solvent (like Methanol or Ethanol) or a polar aprotic solvent (like DMF or DMSO) to your bulk organic solvent (e.g., DCM or THF)[6].

  • Mechanism: The methanol acts as a co-solvent, disrupting the chloride-amine ionic lattice through competitive hydrogen bonding, pulling the intact ion pair into the organic continuous phase.

  • Caution: Ensure the co-solvent does not interfere with your downstream chemistry (e.g., avoid methanol if using highly reactive acyl chlorides).

References

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane Source: ACS Applied Polymer Materials URL:[Link]

  • LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery Source: Drug Development & Delivery URL:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:[Link]

  • One-pot synthesis of alkyl-containing diazabutadienes from primary alkylamine HCl salts Source: Canadian Science Publishing URL:[Link]

  • A Solvent-Free Base Liberation of a Tertiary Aminoalkyl Halide by Flow Chemistry Source: Organic Process Research & Development URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing GC-MS Analysis of Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of methyl[(1S)-1-phenylpropyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of methyl[(1S)-1-phenylpropyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on reducing baseline noise to enhance analytical sensitivity and data quality. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in the GC-MS analysis of methyl[(1S)-1-phenylpropyl]amine hydrochloride?

A1: High baseline noise in the GC-MS analysis of this compound and its hydrochloride salt can stem from several sources. The most prevalent issues include:

  • Column Bleed: Degradation of the GC column's stationary phase at elevated temperatures is a primary contributor to a rising baseline and the presence of characteristic siloxane ions (e.g., m/z 73, 207, 281, 355).[1][2]

  • System Contamination: This is a broad category that includes contamination from the carrier gas, injection port (liner and septum), and the MS ion source.[3][4][5]

  • Analyte-Specific Issues: Methyl[(1S)-1-phenylpropyl]amine is a polar compound, and its hydrochloride salt is non-volatile.[6] Direct injection of the salt can lead to poor chromatography and system contamination. The amine's polarity can also cause peak tailing and interaction with active sites in the system.[6]

  • Leaks: Air leaks in the system can introduce oxygen and moisture, which can degrade the column and increase background noise.[5][7]

Q2: Why is my baseline rising steadily throughout my temperature-programmed run?

A2: A consistently rising baseline is a classic symptom of column bleed.[1][8] This occurs when the stationary phase of the column breaks down at higher temperatures, and its components elute into the mass spectrometer. To mitigate this, consider the following:

  • Use a Low-Bleed Column: Employ a column specifically designed for mass spectrometry (often designated with "-MS").[1]

  • Optimize Your Temperature Program: Avoid exceeding the column's maximum operating temperature. If possible, lower the final temperature of your gradient program.[8]

  • Proper Column Conditioning: Ensure your column is conditioned according to the manufacturer's instructions to remove volatile residues before analysis.[1][8]

Q3: I am seeing "ghost peaks" in my blank injections. What is the cause?

A3: Ghost peaks are peaks that appear in blank runs and are typically due to carryover from previous injections or contamination within the injection port.[9] To address this:

  • Injector Maintenance: Regularly replace the septum and injector liner. A contaminated liner can be a significant source of carryover.[3][9]

  • Solvent Washes: Implement a thorough solvent wash of the syringe before and after each injection.

  • Bakeout: Perform a system bakeout at a high temperature (without the column connected to the detector) to remove contaminants from the injector and transfer line.

Q4: Is derivatization necessary for the analysis of methyl[(1S)-1-phenylpropyl]amine?

A4: Yes, derivatization is highly recommended. The primary amine functional group makes the compound polar, leading to poor peak shape.[6] Furthermore, the hydrochloride salt is non-volatile and not suitable for direct GC analysis.[10] Derivatization converts the analyte into a more volatile and less polar form, improving its chromatographic behavior.[6]

Troubleshooting Guides

This section provides systematic approaches to resolving specific baseline noise issues you may encounter during your experiments.

Guide 1: High and Rising Baseline Noise

A high and rising baseline is often the result of column bleed or contaminated carrier gas.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a high and rising baseline.

Detailed Steps:

  • Verify Carrier Gas Purity: Ensure that high-purity carrier gas (e.g., helium, ≥99.999%) is being used and that in-line gas purifiers for oxygen and moisture are installed and not exhausted.[11] Contaminants in the carrier gas can degrade the column's stationary phase.[7]

  • Check for System Leaks: Use an electronic leak detector to meticulously check for leaks at all fittings, especially at the injector, detector, and column connections. Oxygen entering the system is detrimental to the column at high temperatures.[7]

  • Assess Column Bleed:

    • Disconnect the column from the MS and cap the MS inlet. Heat the oven through your temperature program. If the baseline is now clean, the column is the source of the bleed.

    • If the column is new, it may require further conditioning. Follow the manufacturer's instructions, which typically involve heating the column for several hours at a temperature slightly above your method's maximum temperature, with the column outlet disconnected from the detector.[1][8]

    • If the column is old or has been subjected to aggressive conditions, it may be permanently damaged and require replacement. Opt for a low-bleed MS-certified column for sensitive analyses.[1]

Guide 2: Random Spikes and "Noisy" Baseline

A baseline with random spikes and excessive noise often points to contamination in the injector or detector, or electrical interference.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a noisy baseline with random spikes.

Detailed Steps:

  • Injector Maintenance:

    • Septum: The septum is a common source of contamination.[12] Replace it with a high-quality, low-bleed septum. Overtightening the septum nut can cause it to core, releasing particles into the injector.

    • Liner: The injector liner can accumulate non-volatile residues from previous injections.[3] Regularly clean or replace the liner with a new, deactivated one.

  • Sample and Solvent Filtration: Ensure all samples and solvents are filtered through a 0.22 µm filter to remove any particulate matter that could create noise upon entering the detector.

  • Detector Cleaning: If the noise persists even after injector maintenance, the MS ion source may be contaminated.[13] Follow the manufacturer's protocol for cleaning the ion source. This is a more involved process but is often necessary to restore sensitivity and reduce noise.[13]

  • Electrical Interference: Rule out external sources of electrical noise.[4] Ensure the GC-MS has a stable and dedicated power supply. Check for nearby equipment that could be causing electrical spikes.[4]

Guide 3: Addressing Analyte-Specific Issues

The chemical properties of methyl[(1S)-1-phenylpropyl]amine hydrochloride present unique challenges that require specific solutions.

Workflow for Analyte-Specific Optimization:

Caption: Optimization workflow for methyl[(1S)-1-phenylpropyl]amine analysis.

Detailed Steps and Protocols:

  • Sample Preparation - Conversion to Free Base: Before derivatization, the hydrochloride salt should be converted to its free base form. This can be achieved by dissolving the sample in a suitable non-aqueous solvent (e.g., dimethyl sulfoxide) containing a mild base like imidazole.

  • Derivatization Protocol: Silylation and acylation are common derivatization techniques for primary and secondary amines.[7][8]

    • Silylation with MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile reagent for derivatizing amines.[13]

      • Protocol: To your dried sample (free base), add an excess of MSTFA (e.g., 50-100 µL). Heat the mixture at 70-80°C for 30 minutes.[13] After cooling, the sample can be directly injected into the GC-MS.

    • Acylation with PFPA: Pentafluoropropionic anhydride (PFPA) is another effective reagent that can enhance sensitivity with an electron capture detector.[2]

      • Protocol: Dissolve the free base in a suitable solvent (e.g., ethyl acetate). Add an excess of PFPA and heat at 60-70°C for 15-30 minutes. After cooling, the excess reagent can be removed under a stream of nitrogen, and the residue redissolved for injection.

  • GC Column Selection:

    • Standard Analysis: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point for the analysis of amphetamine-like compounds. A common dimension is 30 m x 0.25 mm x 0.25 µm.

    • Chiral Analysis: Since the analyte has a stereocenter, enantiomeric separation may be required. This is achieved using a chiral column, often containing a derivatized cyclodextrin stationary phase.

  • GC-MS Method Parameters: The following table provides a starting point for method optimization.

ParameterRecommended SettingRationale
Injector Temperature 250-280 °CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Liner Deactivated, splitless liner with glass woolMinimizes active sites and analyte degradation.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minProvides good separation efficiency and is inert.
Oven Program Initial: 50-70°C (hold 1-2 min), Ramp: 10-20°C/min to 280-300°C (hold 2-5 min)A well-defined temperature program ensures good separation from matrix components.
Transfer Line Temp. 280-300 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 200-230 °COptimizes ionization efficiency while minimizing thermal degradation.[9]
MS Acquisition Scan or Selected Ion Monitoring (SIM)Scan mode is used for initial identification, while SIM mode provides higher sensitivity for quantification.[1]

References

  • Vertex AI Search. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it.
  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention.
  • PatSnap Eureka. (2025, September 22). How to Minimize Carryover in GC-MS for Multi-Analytes.
  • Restek Resource Hub. (2018, January 2). GC Troubleshooting—High GC Column Bleed.
  • Benchchem. reducing background noise in GC/MS analysis of phenols.
  • Google Books. (2019, November 28). How Do I Maintain My GC-MS?
  • Cole-Parmer. (2021, March 26). Achieving Low Levels of GC Column Bleed.
  • Scientific Instrument Services. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise.
  • Chromatography Today. (2026, April 9). 5 Ways to Approach Baseline Issues.
  • Postnova Analytics. Maintaining your Agilent GC and GC/MS Systems.
  • Waters.
  • LCGC International. (2026, April 3). Stopping GC and GC–MS Problems Before They Start.
  • Thermo Fisher Scientific.
  • LCGC International. (2023, March 6). GC Column Killers!.
  • GL Sciences. 4-2 Baseline Problems | Technical Support.
  • Agilent. (2016, August 15). Agilent JetClean: In-situ GC/MS Ion Source Cleaning and Conditioning.
  • ALWSCI. (2025, October 21).
  • Element Lab Solutions. GC Diagnostic Skills III | Baseline Problems.
  • Scribd.
  • Benchchem.
  • Sigma-Aldrich. GC Troubleshooting.
  • ACS Publications. (2015, May 29).
  • Semantic Scholar. (2023, January 17). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Benchchem. Overcoming analytical challenges in Cartap hydrochloride residue detection.
  • Shimadzu. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues.
  • ResearchGate. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • LCGC International. (2026, April 8). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Chromatography Forum. (2014, November 6). GC/MS: high baseline, lots of noise.
  • LabRulez GCMS. Agilent JetClean self-cleaning ion source for GC/MS e-book.
  • Benchchem. reducing background noise in 3-HMPA mass spectrometry.
  • ResearchGate. (2016, August 9).
  • Pakistan Journal of Pharmaceutical Sciences. (2009, October 15). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
  • Indian Journal of Pharmaceutical Sciences.
  • Agilent. GC Troubleshooting*.
  • Bryan Research & Engineering, LLC.
  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.

Sources

Troubleshooting

removing impurities from methyl[(1S)-1-phenylpropyl]amine hydrochloride batches

Welcome to the Technical Support Center for chiral amine synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amine synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly pure methyl[(1S)-1-phenylpropyl]amine hydrochloride [1, 2].

Because this chiral benzylamine derivative is a critical building block and analytical reference standard[3], standard purification templates often fall short. The steric bulk at the α -ethyl position and the nucleophilicity of the secondary amine require targeted, mechanistically sound interventions.

Below is our comprehensive troubleshooting guide, self-validating protocols, and workflow logic to ensure your batches meet strict analytical criteria.

I. Troubleshooting Guide & FAQs

Q1: My final HCl salt batch shows a persistent primary amine impurity (1-phenylpropylamine). Why is it surviving standard washes, and how do I remove it? The Causality: This desmethyl impurity originates from incomplete reductive alkylation. Because both the primary and secondary amines have similar pKa values (~9.5–10.0), standard acid-base extractions cannot separate them. Furthermore, the steric hindrance of the α -ethyl group slows down the methylation kinetics, leaving unreacted primary amine in the matrix. The Solution: Exploit nucleophilicity rather than basicity. Primary amines readily form imines with aldehydes, whereas sterically hindered secondary amines do not. By treating your organic phase with a polymer-bound aldehyde scavenger resin, you covalently trap the primary amine onto the solid support while your target secondary amine remains in solution.

Q2: LC-MS and GC-FID indicate the presence of propiophenone in the final product. How is this neutral starting material carrying over into an amine salt? The Causality: Propiophenone is the standard ketone precursor for this molecule. If the reductive amination does not reach 100% conversion, residual ketone remains. While it is neutral, propiophenone is highly lipophilic and can become physically entrapped within the crystal lattice of the amine hydrochloride salt during precipitation, resisting standard solvent washes. The Solution: Introduce a chemoselective sodium bisulfite wash during the free-base stage. Bisulfite reacts with the unhindered ketone to form a highly water-soluble α -hydroxy sulfonate adduct, forcing the impurity into the aqueous waste stream.

Q3: Chiral HPLC shows my batch has an enantiomeric excess (ee) of only 85% (1S), contaminated with the (1R)-isomer. What went wrong? The Causality: This indicates either incomplete initial chiral resolution or thermal racemization. Benzylamines with an α -proton are susceptible to slow racemization if exposed to strong bases at elevated temperatures during the free-basing steps. The Solution: Perform a targeted diastereomeric salt resolution using L-(+)-tartaric acid. The (1S)-amine L-tartrate salt has significantly lower solubility in cold ethanol compared to the (1R)-diastereomer, allowing for precise fractional crystallization.

Q4: I am detecting N,N-dimethyl-1-phenylpropylamine. Can I remove this via chromatography? The Causality: This tertiary amine forms via over-alkylation. The Solution: Avoid silica gel chromatography, as aliphatic amines streak heavily and lead to poor recovery. Instead, rely on the differential solubility of their hydrochloride salts. The tertiary amine HCl salt is generally more soluble in ethyl acetate/isopropanol mixtures than the secondary amine salt. Trituration of the crude solid in warm ethyl acetate will selectively leach the over-methylated impurity.

II. Quantitative Impurity Profiling

To establish a self-validating quality control system, compare your analytical results against the following baseline metrics:

ImpurityChemical OriginMechanism of FormationDetection MethodAcceptance Criteria
(1R)-Enantiomer Chiral ResolutionIncomplete diastereomeric separation or thermal racemizationChiral HPLC (UV 210 nm)< 0.5% (ee > 99%)
1-phenylpropylamine Reductive AminationIncomplete N-alkylation due to α -carbon steric hindranceLC-MS (ESI+) m/z 136< 0.1%
N,N-dimethyl impurity Over-alkylationUncontrolled nucleophilic attack by the 2° amineGC-FID or LC-MS< 0.1%
Propiophenone Starting MaterialUnreacted ketone precursor entrapped in crystal latticeGC-FID or IR (C=O stretch)Not Detected
Moisture / Salts CrystallizationHygroscopic nature of the final HCl saltKarl Fischer Titration< 0.5% w/w

III. Self-Validating Experimental Protocols

Protocol A: Chemoselective Ketone Scavenging (Bisulfite Wash)
  • Free-basing: Dissolve the crude methyl[(1S)-1-phenylpropyl]amine HCl in dichloromethane (DCM). Wash with 1M NaOH until the aqueous layer reaches pH 12. Extract the free amine into the DCM layer.

  • Scavenging: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO 3​ ). Add 1 volume of bisulfite solution to 1 volume of the DCM extract.

  • Agitation: Vigorously stir the biphasic mixture for 2 hours at 20°C.

  • Phase Separation: Separate the layers. The propiophenone is now in the aqueous phase as a sulfonate adduct.

  • Self-Validation Check: Spot the DCM layer on a Silica TLC plate (Hexane:EtOAc 8:2). View under UV 254 nm. The absence of a UV-active spot at R f​ ~0.6 confirms complete ketone depletion.

Protocol B: Primary Amine Depletion via Solid-Phase Extraction
  • Preparation: Dry the ketone-free DCM layer from Protocol A over anhydrous Na 2​ SO 4​ and filter.

  • Resin Addition: Add polymer-bound benzaldehyde (scavenger resin, ~3.0 equivalents relative to the estimated primary amine impurity concentration).

  • Incubation: Gently agitate the suspension at 25°C for 4 hours. The primary amine forms a covalent imine bond with the resin.

  • Filtration: Filter the mixture through a coarse frit. Wash the resin twice with clean DCM.

  • Self-Validation Check: Analyze the filtrate via LC-MS. The extracted ion chromatogram (EIC) for m/z 136.1 (primary amine) must be at baseline, while m/z 150.1 (target secondary amine) remains saturated.

Protocol C: Diastereomeric Resolution & Salt Formation
  • Salt Formation: Concentrate the purified DCM filtrate in vacuo. Dissolve the resulting oil in hot ethanol and add 1.0 equivalent of L-(+)-tartaric acid.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour, then hold at 4°C for 12 hours. Filter the resulting crystals.

  • HCl Conversion: Suspend the pure (1S)-amine tartrate in water, basify with 1M NaOH, and extract into diethyl ether. Dry the ether layer.

  • Precipitation: Slowly bubble anhydrous HCl gas into the ether solution (or add 2M ethereal HCl) at 0°C until precipitation ceases. Filter and dry the white crystalline solid under high vacuum.

  • Self-Validation Check: Run a sample on a Chiralcel OD-H column. The chromatogram must yield a single peak corresponding to the (1S)-enantiomer, confirming structural and chiral integrity.

IV. Purification Workflow Architecture

The following diagram illustrates the logical flow of our targeted purification strategy, demonstrating how specific chemical properties are exploited at each stage to isolate the target compound.

ImpurityWorkflow Crude Crude methyl[(1S)-1-phenylpropyl]amine HCl (Contains 1°, 3° amines, ketone, (1R)-isomer) Freebase Freebasing (NaOH / DCM) Crude->Freebase Bisulfite Sodium Bisulfite Wash (Aqueous Extraction) Freebase->Bisulfite Ketone Propiophenone Adduct (Aqueous Waste) Bisulfite->Ketone Traps unreacted ketone Org1 Amine Mixture (Organic Phase) Bisulfite->Org1 Amines retained Resin Aldehyde Scavenger Resin (Solid Phase Extraction) Org1->Resin PrimaryAmine Desmethyl Impurity (Resin-Bound Waste) Resin->PrimaryAmine Covalent imine bond Org2 Enriched 2°/3° Amines (Filtrate) Resin->Org2 2°/3° amines elute Resolution Chiral Resolution (L-Tartaric Acid in EtOH) Org2->Resolution R_Isomer (1R)-Isomer Tartrate (Mother Liquor Waste) Resolution->R_Isomer High solubility PureTartrate Pure (1S)-Amine Tartrate (Crystallized) Resolution->PureTartrate Low solubility HCl_Salt HCl Salt Formation (HCl in Ether) PureTartrate->HCl_Salt Final Pure methyl[(1S)-1-phenylpropyl]amine HCl (>99% ee, >99% purity) HCl_Salt->Final

Logical workflow for the systematic depletion of structural and chiral impurities.

V. References

  • N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • N-Methyl-1-phenylpropan-1-amine hydrochloride | C10H16ClN | CID 44828360 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Determining Enantiomeric Excess of Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug substance is not merely a regulatory checkbox; it is a critical determinant of its therapeutic efficacy and safety p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug substance is not merely a regulatory checkbox; it is a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as methyl[(1S)-1-phenylpropyl]amine hydrochloride, where one enantiomer may be pharmacologically active and the other inactive or even detrimental, a robust and validated analytical method for quantifying enantiomeric excess is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in scientific principles and practical field experience, to empower researchers, scientists, and drug development professionals in this essential task. We will delve into the causality behind experimental choices, compare viable analytical alternatives, and provide a self-validating framework for method validation, all supported by authoritative references.

The Imperative of Chiral Separation: Understanding the "Why"

The separation of enantiomers is a fundamental challenge in analytical chemistry. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible.[1] Chiral chromatography introduces a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which allows for differential interactions with the enantiomers, leading to their separation.[2] The goal is to form transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. The difference in the stability of these complexes results in different retention times, enabling their resolution and quantification.[2][3]

A Comparative Analysis of Chiral Stationary Phases for Primary Amine Separation

The choice of the CSP is the most critical factor in developing a successful chiral HPLC method for primary amines like methyl[(1S)-1-phenylpropyl]amine. Several classes of CSPs have proven effective, each with its own mechanism of interaction and optimal operating conditions.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile for a broad range of chiral compounds, including primary amines.[4][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Cellulose-based CSPs (e.g., Chiralcel® series): Often derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate) on Chiralcel OD-H), these columns are highly effective in normal-phase or polar organic modes.[5][6]

  • Amylose-based CSPs (e.g., Chiralpak® series): Similar to their cellulose counterparts, amylose-based CSPs (e.g., Chiralpak AD-H with amylose tris(3,5-dimethylphenylcarbamate)) also exhibit broad applicability.[5][7]

Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) offer the significant advantage of being compatible with a wider range of solvents, which can be crucial for method development and for improving sample solubility.[4][8]

Cyclofructan-Based CSPs: A Strong Contender

Cyclofructan-based CSPs have emerged as a powerful alternative for the separation of primary amines, often demonstrating high success rates in the polar organic mode.[9] These CSPs offer unique selectivity compared to polysaccharide phases.

Crown Ether-Based CSPs: High Specificity for Primary Amines

Crown ether-based CSPs (e.g., Crownpak® CR-I(+)) are specifically designed for the enantioseparation of compounds with a primary amino group.[7][10][11] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity. A significant advantage is that the elution order can often be reversed by using the opposite enantiomer of the crown ether as the stationary phase.[7] However, these columns typically require acidic mobile phases to ensure the amine is protonated.[4]

Performance Comparison of CSPs for Primary Amine Separation
Chiral Stationary Phase (CSP) ClassTypical Mobile Phase(s)AdvantagesDisadvantages
Polysaccharide-based (Cellulose/Amylose) Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Alcohol)Broad applicability, high success rate, robust.May require mobile phase additives (acids/bases) to improve peak shape.
Cyclofructan-based Polar Organic (Acetonitrile/Alcohol)High success rate for primary amines, unique selectivity.May be less versatile for other compound classes.
Crown Ether-based Reversed-Phase (Acidic aqueous/Organic)High selectivity for primary amines, predictable elution order reversal.Requires acidic mobile phases, which may not be suitable for all analytes or for preparative work.

Beyond HPLC: A Look at Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has gained significant traction as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.[12][13][14] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component, often with a small percentage of a polar organic modifier like methanol.

HPLC vs. SFC for Chiral Primary Amine Separation
ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Speed Typically longer analysis times.Significantly faster analysis times due to the low viscosity and high diffusivity of the mobile phase.[14]
Resolution Generally provides good resolution.Often yields higher resolution and sharper peaks.[12][15]
Solvent Consumption Higher consumption of organic solvents.Drastically reduced organic solvent consumption, making it a "greener" technique.[14]
Peak Shape Can be challenging for basic compounds like amines, often requiring additives.Generally provides better peak shapes for basic compounds.[12][13]
Instrumentation Widely available.Requires specialized instrumentation with a back-pressure regulator.[13]

For high-throughput screening and preparative separations, SFC presents a compelling alternative to HPLC for chiral primary amines.

A Framework for Method Validation: Ensuring Scientific Integrity

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[16] For the determination of enantiomeric excess, the validation must adhere to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[17][18][19][20]

The following validation parameters are critical for a chiral HPLC method for enantiomeric excess:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a chiral method, this means demonstrating baseline resolution between the two enantiomers and from any other impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Experimental Protocol: Validation of a Chiral HPLC Method

This protocol outlines the steps for validating a chiral HPLC method for the determination of the enantiomeric excess of methyl[(1S)-1-phenylpropyl]amine hydrochloride.

1. System Suitability:

  • Prepare a solution containing both the (S)- and (R)-enantiomers.

  • Inject the solution six times.

  • The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is > 1.5, the tailing factor for the main peak is < 2.0, and the relative standard deviation (RSD) of the peak areas for six replicate injections is < 2.0%.

2. Specificity:

  • Inject a blank (diluent), a solution of the (S)-enantiomer, a solution of the (R)-enantiomer, and a mixture of both.

  • Demonstrate that there are no interfering peaks at the retention times of the enantiomers in the blank and that the two enantiomers are well-resolved from each other.

3. Linearity of the Undesired Enantiomer:

  • Prepare a series of solutions of the (R)-enantiomer (the undesired enantiomer in this case) at concentrations ranging from the LOQ to 150% of the specification limit for this impurity.

  • Plot the peak area versus the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

4. Accuracy:

  • Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze these samples in triplicate and calculate the percentage recovery of the (R)-enantiomer. The recovery should be within a pre-defined range (e.g., 90-110%).

5. Precision:

  • Repeatability: Analyze six separate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit on the same day, with the same analyst and instrument. Calculate the RSD of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument. Compare the results from both studies.

6. Limit of Quantitation (LOQ):

  • Determine the LOQ by establishing the lowest concentration of the (R)-enantiomer that can be measured with acceptable precision and accuracy (e.g., RSD < 10% and recovery of 80-120%). This can be initially estimated based on a signal-to-noise ratio of 10:1.

7. Robustness:

  • Introduce small, deliberate changes to the method parameters one at a time (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).

  • Analyze a system suitability solution under each of these modified conditions and evaluate the impact on resolution and retention times.

Visualizing the Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop Chiral HPLC Method SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation Prec->LOQ Rob Robustness LOQ->Rob Imp Routine Analysis Rob->Imp

Caption: Workflow for Chiral HPLC Method Validation.

Data Presentation: A Comparative Overview

The following table presents hypothetical but realistic data from the validation of two different chiral HPLC methods for the determination of the (R)-enantiomer in methyl[(1S)-1-phenylpropyl]amine hydrochloride.

Validation ParameterMethod A (Polysaccharide CSP)Method B (Crown Ether CSP)Acceptance Criteria
Resolution (Rs) 2.12.8> 1.5
Linearity (r²) 0.99950.9998≥ 0.99
Range 0.05% - 0.75%0.05% - 0.75%Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%90.0% - 110.0%
Repeatability (RSD) 1.8%1.5%≤ 5.0%
Intermediate Precision (RSD) 2.5%2.1%≤ 10.0%
LOQ 0.05%0.04%Reportable
Robustness PassedPassedNo significant impact on Rs

Conclusion: A Scientifically Sound Approach to Chiral Purity

The validation of a chiral HPLC method for determining the enantiomeric excess of a pharmaceutical compound like methyl[(1S)-1-phenylpropyl]amine hydrochloride is a rigorous but essential process. A thorough understanding of the principles of chiral separation, a judicious selection of the chiral stationary phase, and a comprehensive validation protocol are the cornerstones of a reliable analytical method. While polysaccharide-based CSPs remain a versatile and robust choice, alternatives like crown ether-based CSPs and the use of SFC can offer significant advantages in terms of selectivity and speed. By following a structured validation approach as outlined in this guide, and by meticulously documenting all experimental data, researchers and scientists can ensure the integrity of their results and contribute to the development of safe and effective medicines.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • CHIRALPAK Immobilized Columns. HPLC. [Link]

  • Enantiomer Separations. Chromatography Online. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. American Pharmaceutical Review. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

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Comparative

methyl[(1S)-1-phenylpropyl]amine hydrochloride vs standard chiral amine organocatalysts

The field of asymmetric organocatalysis has historically been dominated by rigid, cyclic secondary amines. Catalysts such as MacMillan’s imidazolidinones and the Jørgensen-Hayashi diarylprolinol silyl ethers are celebrat...

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Author: BenchChem Technical Support Team. Date: April 2026

The field of asymmetric organocatalysis has historically been dominated by rigid, cyclic secondary amines. Catalysts such as MacMillan’s imidazolidinones and the Jørgensen-Hayashi diarylprolinol silyl ethers are celebrated for their high enantioselectivity, which is driven by their conformationally restricted ring structures. However, there is a growing paradigm shift toward utilizing simple, highly tunable acyclic chiral secondary amines, such as methyl[(1S)-1-phenylpropyl]amine hydrochloride .

This guide provides an objective, data-driven comparison between methyl[(1S)-1-phenylpropyl]amine hydrochloride and standard cyclic organocatalysts, detailing the mechanistic causality, comparative performance, and self-validating experimental workflows necessary for successful application in drug development and synthetic research.

Mechanistic Foundations: Cyclic Rigidity vs. Acyclic Flexibility

Secondary amine organocatalysts operate primarily through two modes of activation: enamine catalysis (raising the HOMO of a nucleophile) and iminium catalysis (lowering the LUMO of an electrophile).

Standard cyclic catalysts achieve high stereocontrol because their rigid pyrrolidine or imidazolidinone rings restrict bond rotation. This forces the reactive intermediate into a well-defined E- or Z-geometry, while bulky substituents (e.g., the diarylhydroxymethyl group in the Jørgensen-Hayashi catalyst) effectively shield one face of the molecule[1].

In contrast, acyclic secondary amines like methyl[(1S)-1-phenylpropyl]amine possess greater conformational degrees of freedom. Historically, this flexibility was thought to be detrimental to enantioselectivity due to the entropic penalty required to reach a highly ordered transition state. However, recent studies on have demonstrated that when paired with appropriate acid co-catalysts and lower temperatures, the steric bulk of the chiral substituent (the 1-phenylpropyl group) can effectively lock the conformation via non-covalent interactions, yielding stereocontrol comparable to cyclic gold standards[2].

Furthermore, utilizing the bench-stable hydrochloride salt of methyl[(1S)-1-phenylpropyl]amine () provides a significant handling advantage. Free-base chiral amines are prone to oxidation and degradation over time, whereas the HCl salt is indefinitely stable and can be activated in situ[3].

G A Chiral Amine + Aldehyde B Iminium Ion (Activated) A->B -H2O C Enamine (Nucleophilic) B->C -H+ D C-C Bond Formation C->D + Electrophile E Hydrolysis & Release D->E +H2O E->A Catalyst Regeneration

Fig 1: Enamine/Iminium catalytic cycle for secondary amine organocatalysts.

Comparative Performance Analysis

The following table synthesizes the quantitative performance data of acyclic chiral secondary amines (modeled by methyl[(1S)-1-phenylpropyl]amine) against the two primary cyclic standards in a benchmark asymmetric Michael addition.

Metricmethyl[(1S)-1-phenylpropyl]amine HClMacMillan Catalyst (1st Gen)Jørgensen-Hayashi Catalyst
Structural Class Acyclic Secondary AmineCyclic ImidazolidinoneCyclic Pyrrolidine Ether
Enantioselectivity (ee) 75% – 92% (Temperature dependent)90% – 96%>95%
Reaction Rate Slow (24 – 72 hours)Fast (4 – 12 hours)Fast (2 – 12 hours)
Catalyst Loading 10 – 20 mol%10 – 20 mol%1 – 10 mol%
Shelf Stability Excellent (as HCl salt)Moderate (Requires cold storage)Moderate to Good
Cost / Accessibility Low Cost / Highly accessibleHigh Cost / CommercialHigh Cost / Commercial

Causality of Performance Differences: The slower reaction rate of the acyclic amine is a direct consequence of the entropic penalty; the molecule must adopt a specific, higher-energy conformation to effectively shield the reactive face. However, its low cost and ease of structural tuning make it an excellent candidate for early-stage screening and scale-up where catalyst cost is a limiting factor.

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity, the following protocol for an Asymmetric Michael Addition of an aldehyde to a nitroalkene is designed as a self-validating system. It incorporates internal checkpoints to verify intermediate formation and establish baseline metrics.

Reagents:
  • Catalyst: methyl[(1S)-1-phenylpropyl]amine hydrochloride (20 mol%)

  • Base: N-methylmorpholine (NMM) (20 mol%)

  • Additive: Benzoic acid (10 mol%)

  • Substrates: Butyraldehyde (1.5 eq), trans-β-Nitrostyrene (1.0 eq)

  • Solvent: Toluene / CHCl₃ (1:1 v/v)

Step-by-Step Workflow:
  • In Situ Catalyst Activation: To an oven-dried vial equipped with a magnetic stir bar, add methyl[(1S)-1-phenylpropyl]amine hydrochloride (0.20 mmol) and the solvent mixture (2.0 mL). Add NMM (0.20 mmol) dropwise.

    • Causality: NMM is a non-nucleophilic base that liberates the free secondary amine without competing for the electrophile.

  • Additive Introduction: Add benzoic acid (0.10 mmol) and stir for 10 minutes at room temperature.

    • Causality: The weak acid facilitates the tautomerization between the iminium ion and the active enamine, accelerating the catalytic cycle.

  • Validation Checkpoint 1 (Iminium Formation): Add butyraldehyde (1.5 mmol). Stir for 15 minutes. Self-Validation: Remove a 10 µL aliquot, dilute in CDCl₃, and perform a quick ¹H-NMR scan. The disappearance of the aldehyde proton (~9.7 ppm) and the appearance of enamine/iminium signals confirms catalyst-substrate engagement.

  • Electrophile Addition & Stereocontrol: Cool the reaction mixture to -20 °C.

    • Causality: Lowering the temperature restricts the rotation of the acyclic amine's N-C(α) bond, locking the 1-phenylpropyl group into a conformation that maximizes facial shielding.

  • Reaction Execution: Add trans-β-nitrostyrene (1.0 mmol) in one portion. Stir at -20 °C for 48 hours.

  • Quenching & Validation Checkpoint 2 (Baseline Establishment): Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Self-Validation: Concurrently run a control reaction using racemic pyrrolidine to generate a racemic product standard. This is mandatory to accurately calibrate the Chiral HPLC columns and definitively calculate the enantiomeric excess (ee) of the main reaction.

W Start 1. Amine HCl Salt (Stable Precursor) Base 2. Add 1.0 eq Base (In situ Free Amine) Start->Base Control 3. Aliquot Check (NMR for Iminium) Base->Control React 4. Add Electrophile (-20 °C for ee%) Control->React Eval 5. HPLC Analysis (vs Racemic Control) React->Eval

Fig 2: Experimental workflow for optimizing acyclic chiral amine hydrochloride salts.

Conclusion

While standard cyclic organocatalysts like the MacMillan and Jørgensen-Hayashi systems remain the gold standard for rapid, highly enantioselective transformations, acyclic chiral secondary amines such as methyl[(1S)-1-phenylpropyl]amine hydrochloride offer a highly stable, cost-effective alternative. By understanding the causality behind their conformational flexibility, researchers can utilize temperature control and precise acid/base additive tuning to achieve competitive stereochemical outcomes, making them valuable assets in scalable asymmetric synthesis.

References

  • Blanco, V., Leigh, D. A., Marcos, V., Morales-Serna, J. A., & Nussbaumer, A. L. (2014). "A Switchable [2]Rotaxane Asymmetric Organocatalyst That Utilizes an Acyclic Chiral Secondary Amine." Journal of the American Chemical Society.[Link]

  • Chem-Station Int. Ed. (2015). "Hayashi-Jørgensen Catalyst." Chem-Station.[Link]

  • Paras, N. A., & MacMillan, D. W. C. (2001). "New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation." Journal of the American Chemical Society.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 301002, N-Methyl-1-phenylpropan-1-amine." PubChem.[Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of Methyl[(1S)-1-phenylpropyl]amine Hydrochloride Analogs at Monoamine Transporters

This guide provides an in-depth comparative analysis of the binding affinities of analogs of methyl[(1S)-1-phenylpropyl]amine hydrochloride for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the binding affinities of analogs of methyl[(1S)-1-phenylpropyl]amine hydrochloride for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By examining the structure-activity relationships (SAR) of these phenethylamine derivatives, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence potency and selectivity at these critical neurochemical targets. The experimental data presented herein is supported by detailed methodologies to ensure scientific integrity and reproducibility.

Introduction: The Significance of Phenethylamine Analogs

Methyl[(1S)-1-phenylpropyl]amine, a substituted cathinone, belongs to the broader class of phenethylamines, which includes a wide range of endogenous neurotransmitters and synthetic compounds that exert significant effects on the central nervous system.[1] The primary mechanism of action for many of these compounds is the modulation of monoamine neurotransmission through interaction with DAT, NET, and SERT.[2][3] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmitter signaling.[4] Consequently, compounds that bind to these transporters can act as either reuptake inhibitors (blockers) or releasing agents (substrates), leading to a variety of physiological and psychological effects.[5][6] Understanding the comparative binding affinities of analogs of methyl[(1S)-1-phenylpropyl]amine is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.[7]

Experimental Determination of Binding Affinity: A Methodological Overview

The binding affinities of the compounds discussed in this guide are typically determined using in vitro radioligand binding assays. This technique provides a quantitative measure of the interaction between a compound and its biological target. The equilibrium dissociation constant (Kᵢ) is a key parameter derived from these assays, representing the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Radioligand Competition Binding Assay Protocol

A standard method for determining the binding affinity of unlabeled compounds, such as the analogs of methyl[(1S)-1-phenylpropyl]amine, is through a competitive displacement assay using a radiolabeled ligand with known high affinity for the target transporter. For the monoamine transporters, a common radioligand is [¹²⁵I]RTI-55.[2] The general procedure is as follows:

  • Membrane Preparation: Cell membranes from human embryonic kidney (HEK) 293 cells stably expressing the recombinant human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are prepared.

  • Assay Incubation: The cell membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the unlabeled test compound (the methyl[(1S)-1-phenylpropyl]amine analog).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the transporters, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK 293 cells expressing hDAT, hNET, or hSERT prep2 Cell membrane isolation prep1->prep2 assay1 Incubate membranes with [¹²⁵I]RTI-55 and test compound prep2->assay1 Membrane suspension assay2 Rapid filtration to separate bound and free radioligand assay1->assay2 analysis1 Quantify radioactivity assay2->analysis1 Filters with bound radioligand analysis2 Calculate IC₅₀ and Kᵢ values analysis1->analysis2

Figure 1: Experimental workflow for a radioligand binding assay.

Comparative Binding Affinities of Methyl[(1S)-1-phenylpropyl]amine Analogs

The following table summarizes the binding affinities (Kᵢ values in nanomolars) of a series of substituted cathinones, which are structural analogs of methyl[(1S)-1-phenylpropyl]amine, at the human dopamine, norepinephrine, and serotonin transporters. The data are compiled from in vitro radioligand binding studies.[2][8]

CompoundR₁ (α-position)R₂ (Amine)R₃ (Aromatic Ring)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity Ratio
Cathinone -CH₃-H-H1300380>30000>23
Methcathinone -CH₃-CH₃-H1300470>30000>23
Mephedrone -CH₃-CH₃4-CH₃120051014001.17
Methylone -CH₃-CH₃3,4-methylenedioxy2730130033001.21
Ethylone -CH₂CH₃-CH₃3,4-methylenedioxy2000110039001.95
Butylone -CH₂(CH₂)₂CH₃-CH₃3,4-methylenedioxy2800120052001.86
Pyrovalerone -CH₂(CH₂)₂CH₃Pyrrolidine-H18194000222
MDPV -CH₂(CH₂)₂CH₃Pyrrolidine3,4-methylenedioxy14263300236

Data compiled from Simmler et al. (2013) and Eshleman et al. (2017).[2][8]

Structure-Activity Relationship (SAR) Analysis

The data presented above reveal several key structure-activity relationships for the binding of methyl[(1S)-1-phenylpropyl]amine analogs to monoamine transporters.

Influence of the α-Alkyl Group

Increasing the length of the alkyl substituent at the α-position generally enhances the binding affinity for DAT and NET.[5] For instance, in the α-pyrrolidinophenone series, increasing the carbon chain length from a methyl to a pentyl group leads to a significant increase in affinity for DAT.[2] This suggests that a larger, more lipophilic group at this position can engage in favorable hydrophobic interactions within the binding pockets of these transporters.

Impact of N-Substitution

The nature of the substituent on the nitrogen atom plays a critical role in both potency and selectivity. The presence of a pyrrolidine ring, as seen in pyrovalerone and MDPV, dramatically increases the affinity for DAT and NET compared to simple N-alkylation.[8] This modification often leads to compounds that act as potent uptake inhibitors rather than substrates.[5] Conversely, secondary or tertiary amine substitutions can inhibit interactions with key aspartate residues in DAT and SERT that are necessary for substrate activity.[2]

Role of Aromatic Ring Substitutions

Substitutions on the phenyl ring can significantly modulate the selectivity of these analogs. The addition of a 4-methyl group (mephedrone) or a 3,4-methylenedioxy group (methylone) increases the affinity for SERT relative to the unsubstituted parent compounds, resulting in a more balanced DAT/SERT binding profile.[7][8] This suggests that the electronic and steric properties of the aromatic ring are important determinants of interaction with the serotonin transporter. Larger substituents at the para position tend to shift selectivity towards SERT.[7]

sar_summary cluster_modifications Structural Modifications cluster_effects Impact on Binding Affinity parent Methyl[(1S)-1-phenylpropyl]amine Scaffold alpha_alkyl α-Alkyl Group (R₁) parent->alpha_alkyl n_sub N-Substitution (R₂) parent->n_sub ring_sub Aromatic Ring (R₃) parent->ring_sub dat_net ↑ DAT/NET Affinity alpha_alkyl->dat_net Longer chain n_sub->dat_net Pyrrolidine ring sert ↑ SERT Affinity ring_sub->sert 4-CH₃ or 3,4-MD selectivity Modulated Selectivity ring_sub->selectivity Para-substituents

Figure 2: Summary of structure-activity relationships.

Conclusion

This guide has provided a comparative analysis of the binding affinities of methyl[(1S)-1-phenylpropyl]amine hydrochloride analogs at the dopamine, norepinephrine, and serotonin transporters. The presented data and structure-activity relationship discussion highlight the significant impact of subtle structural modifications on the potency and selectivity of these compounds. A thorough understanding of these relationships, grounded in robust experimental data, is essential for the rational design of novel ligands with desired pharmacological profiles for the treatment of various neurological and psychiatric disorders.

References

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A. (2017). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 16, 19-45. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Ecker, G. F. (2014). Powerful cocaine-like actions of 3, 4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive ‘bath salts’ products. Neuropsychopharmacology, 39(3), 552-562. [Link]

  • Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., Baumann, M. H., Glennon, R. A., & Cozzi, N. V. (2015). Structural modifications to the designer drug α-pyrrolidinovalerophenone (α-PVP) influence potency at monoamine transporters. ACS chemical neuroscience, 6(12), 1967-1973. [Link]

  • Bonano, J. S., & Sakloth, F. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. [Link]

  • Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Kuhar, M. J., & Gatch, M. B. (2011). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of medicinal chemistry, 54(23), 8209-8222. [Link]

  • Hahn, M. K., & Blakely, R. D. (2002). Monoamine transporter gene structure and polymorphisms in psychiatric and addictive disorders. International Journal of Neuropsychopharmacology, 5(1), 31-44. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40. [Link]

  • Wikipedia. (2024). Substituted cathinone. [Link]

  • Hadlock, G. C., Webb, K. M., McFadden, L. M., Chu, P. W., Ellis, J. D., Allen, S. C., ... & Fleckenstein, A. E. (2011). 4-Methylmethcathinone (mephedrone): neuropharmacological effects of a designer stimulant of abuse. Journal of Pharmacology and Experimental Therapeutics, 339(2), 530-536. [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Psychoactive “bath salts”: not so soothing. European journal of pharmacology, 698(1-3), 1-5. [Link]

  • Chen, N., Gnegy, M. E., & Blakely, R. D. (2006). The dopamine transporter: a necessary and sufficient mediator of the behavioral and neurochemical actions of cocaine. Neuroscience, 143(1), 1-5. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2019). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in pharmacology, 10, 1360. [Link]

  • Boja, J. W., & Kuhar, M. J. (1989). [3H]cocaine binding and inhibition of [3H]dopamine uptake in the rat striatum. European journal of pharmacology, 173(2-3), 215-220. [Link]

  • Lindsley, C. W., & Hopkins, C. R. (2009). Synthesis and SAR of novel, non-MPEP chemotype mGluR5 NAMs identified by functional HTS. Bioorganic & medicinal chemistry letters, 19(23), 6613-6617. [Link]

  • Kumar, V., & Deshmukh, R. (2019). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in molecular neuroscience, 12, 55. [Link]

  • Bionity.com. (n.d.). Dopamine transporter. [Link]

  • Vaughan, R. A., Parnas, M. L., Gaffaney, J. D., Lowe, M. J., Wirtz, S., Pham, A., ... & Justice, J. B. (2005). Affinity labeling the dopamine transporter ligand binding site. Journal of neuroscience methods, 143(1), 33-40. [Link]

  • Hattori, Y., Matsuda, S., Baba, R., Matsumiya, K., Iwasaki, S., Constantinescu, C. C., ... & Koike, T. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl) phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of medicinal chemistry, 64(7), 3780-3793. [Link]

  • Wikipedia. (2024). Phenethylamine. [Link]

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Comparative

A Comparative Guide to Reproducible Batch Synthesis of methyl[(1S)-1-phenylpropyl]amine hydrochloride

Abstract The reproducible synthesis of chiral amines is a cornerstone of modern pharmaceutical development, where enantiomeric purity directly impacts therapeutic efficacy and safety.[][2] This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reproducible synthesis of chiral amines is a cornerstone of modern pharmaceutical development, where enantiomeric purity directly impacts therapeutic efficacy and safety.[][2] This guide provides an in-depth comparison of two distinct and prominent methodologies for the batch synthesis of methyl[(1S)-1-phenylpropyl]amine hydrochloride, a key chiral intermediate. We present a detailed protocol for a classic diastereoselective reductive amination pathway and contrast it with a modern biocatalytic approach using an (S)-selective transaminase. By benchmarking these methods on key performance indicators—including yield, enantiomeric excess, scalability, and sources of irreproducibility—this document serves as a practical resource for researchers, chemists, and process development professionals aiming to establish robust and validated synthetic procedures.

Introduction

Methyl[(1S)-1-phenylpropyl]amine is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] The stereocenter at the C1 position is paramount; the biological activity of the final drug product often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.[4] Consequently, the development of a synthetic process that is not only high-yielding but also exceptionally reproducible in its stereochemical outcome is a non-negotiable requirement for GMP (Good Manufacturing Practices) production.[5]

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, highlights critical process parameters (CPPs) that govern reproducibility, and provides the analytical framework required for self-validation. We will compare a traditional chemical synthesis with a contemporary enzymatic method to provide a clear perspective on the trade-offs between established robustness and modern efficiency and selectivity.

Method 1: Diastereoselective Reductive Amination

This approach is a robust, well-established method for synthesizing chiral amines. It relies on the reaction of a prochiral ketone (1-phenyl-1-propanone) with a chiral amine, in this case, (S)-(-)-α-methylbenzylamine, to form a diastereomeric imine intermediate. The subsequent reduction of this imine preferentially yields the desired (S)-enantiomer of the secondary amine due to steric hindrance. A final hydrogenolysis step removes the chiral auxiliary to give the target primary amine, which is then methylated.

Causality and Experimental Rationale

The crux of this method is the use of a transient chiral auxiliary ((S)-(-)-α-methylbenzylamine) to direct the stereochemical outcome of the reduction. The bulky phenyl group of the auxiliary shields one face of the imine C=N double bond. The hydride reducing agent (e.g., from NaBH₄) therefore preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess. The choice of a mild reducing agent like sodium borohydride is critical; stronger reagents like lithium aluminum hydride (LiAlH₄) are less selective and can lead to undesired side reactions.[6]

Experimental Protocol: Reductive Amination

Step 1: Imine Formation and Diastereoselective Reduction

  • To a stirred solution of 1-phenyl-1-propanone (1.0 eq.) in anhydrous methanol (5 mL per mmol of ketone) at room temperature, add (S)-(-)-α-methylbenzylamine (1.1 eq.).

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC) or HPLC.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2).

  • Remove methanol under reduced pressure. Add water and diethyl ether, then basify with 4M NaOH solution to pH >11.

  • Extract the product with diethyl ether (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diastereomeric amine mixture.

Step 2: Hydrogenolysis to Remove Chiral Auxiliary

  • Dissolve the crude amine from Step 1 in ethanol (10 mL per mmol).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at 50 psi for 24 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-1-phenylpropylamine.

Step 3: N-methylation and Hydrochloride Salt Formation

  • Dissolve the (S)-1-phenylpropylamine (1.0 eq.) in formic acid (2.5 eq.).

  • Add formaldehyde (37% aqueous solution, 2.2 eq.).

  • Heat the mixture to 90-100°C for 12 hours (Eschweiler-Clarke reaction).[7]

  • Cool to room temperature and basify with concentrated NaOH solution.

  • Extract the product with dichloromethane (3x volumes), dry over Na₂SO₄, and concentrate.

  • Dissolve the resulting free base in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in isopropanol) to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield methyl[(1S)-1-phenylpropyl]amine hydrochloride.

Workflow and Critical Control Points

G cluster_0 Step 1: Diastereoselective Reduction cluster_1 Step 2: Hydrogenolysis cluster_2 Step 3: Methylation & Salt Formation Ketone 1-phenyl-1-propanone Imine Imine Formation (RT, 30 min) Ketone->Imine Auxiliary (S)-α-methylbenzylamine Auxiliary->Imine Methanol Methanol Methanol->Imine Reduction NaBH₄ Reduction (0°C -> RT, 12h) Imine->Reduction Critical: Temp Control Workup1 Acid/Base Workup Reduction->Workup1 Diastereomer Crude Diastereomeric Amine Workup1->Diastereomer Hydrogenation Pd/C, H₂ (50 psi, 24h) Diastereomer->Hydrogenation Critical: Catalyst Activity Filter Filter (Celite®) Hydrogenation->Filter PrimaryAmine (S)-1-phenylpropylamine Filter->PrimaryAmine Methylation Eschweiler-Clarke (HCOOH, CH₂O, 90°C) PrimaryAmine->Methylation Workup2 Base Workup Methylation->Workup2 Salt HCl Salt Formation Workup2->Salt Critical: Anhydrous Conditions FinalProduct methyl[(1S)-1-phenylpropyl]amine HCl Salt->FinalProduct

Workflow for Diastereoselective Reductive Amination.

Method 2: Biocatalytic Asymmetric Amination

This modern approach utilizes an enzyme, specifically an amine transaminase (ATA), to directly convert a prochiral ketone into a chiral amine with high enantioselectivity.[8][9] Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor.[10] By selecting an engineered (S)-selective ATA, 1-phenyl-1-propanone can be directly converted to (S)-N-methyl-1-phenylpropylamine.

Causality and Experimental Rationale

The exceptional selectivity of this method stems from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation, allowing the amino group transfer to occur on only one face of the molecule.[10] This eliminates the need for a chiral auxiliary and subsequent removal steps, significantly shortening the synthesis. Key reaction parameters are pH and temperature, as the enzyme's activity and stability are highly dependent on these conditions. Co-factor (pyridoxal 5'-phosphate, PLP) regeneration is also crucial for catalytic turnover.

Experimental Protocol: Biocatalytic Amination

Step 1: Asymmetric Transamination

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate) at the optimal pH for the chosen transaminase (typically pH 7.5-8.5).

  • Add the (S)-selective amine transaminase (commercially available, specified units/mg).

  • Add pyridoxal 5'-phosphate (PLP) co-factor (typically 1 mM).

  • Add the amine donor, methylamine (as methylamine hydrochloride, 1.5-2.0 eq.), and a co-substrate for co-factor regeneration if needed (e.g. lactate dehydrogenase/formate).

  • Gently stir the mixture at the optimal temperature (e.g., 30-40°C) until the enzyme is fully dissolved. Rationale: Maintaining optimal pH and temperature is critical for enzyme activity and stability.

  • Add 1-phenyl-1-propanone (1.0 eq.), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Stir the reaction for 24-48 hours.

  • Monitor the conversion and enantiomeric excess (e.e.) by taking aliquots and analyzing via chiral HPLC or GC.

Step 2: Product Extraction and Salt Formation

  • Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).

  • Adjust the pH of the aqueous layer to >11 with 4M NaOH to ensure the amine product is in its free base form.

  • Separate the organic layer. Extract the aqueous layer again with MTBE (2x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Perform salt formation as described in Method 1, Step 3, to yield the final hydrochloride product.

Workflow and Critical Control Points

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Workup & Salt Formation Buffer Phosphate Buffer Reaction Biocatalytic Reaction (30-40°C, pH 7.5, 24-48h) Buffer->Reaction Enzyme (S)-Transaminase + PLP Enzyme->Reaction Critical: Enzyme Loading & Activity AmineDonor Methylamine AmineDonor->Reaction Ketone 1-phenyl-1-propanone Ketone->Reaction Critical: pH & Temp Control Workup pH Adjustment & Extraction (MTBE) Reaction->Workup Salt HCl Salt Formation Workup->Salt FinalProduct methyl[(1S)-1-phenylpropyl]amine HCl Salt->FinalProduct

Workflow for Biocatalytic Asymmetric Amination.

Benchmarking and Reproducibility Comparison

The choice between these two synthetic routes depends on a balance of factors including required purity, batch size, cost, and available equipment.

Performance MetricMethod 1: Reductive AminationMethod 2: Biocatalytic AminationRationale & Key Insights
Typical Yield 60-75% (over 3 steps)85-95%Biocatalytic route is more direct, avoiding auxiliary attachment/removal steps, thus minimizing material loss.
Enantiomeric Excess (e.e.) 90-98% d.e. (translates to e.e.)>99.5%The enzyme's active site provides near-perfect stereocontrol, often exceeding what is achievable with chemical auxiliaries.[8]
Reaction Steps 3 (Reduction, Hydrogenolysis, Methylation)1 (Direct Amination)Fewer steps reduce labor, time, and potential for error, enhancing overall batch-to-batch reproducibility.
Reaction Conditions Broad range (-0°C to 100°C), high pressure H₂Mild (30-40°C, atmospheric pressure, aqueous)Milder, aqueous conditions are safer, more environmentally friendly ("greener"), and require less specialized equipment (e.g., no hydrogenator).
Key Sources of Irreproducibility Purity of chiral auxiliary, catalyst activity (Pd/C), precise temperature control during reduction.Enzyme activity/stability, precise pH and temperature control, substrate inhibition at high concentrations.Chemical methods are sensitive to reagent quality, while biocatalytic methods are sensitive to environmental parameters that affect protein integrity.
Scalability Considerations Well-established for scale-up, but hydrogenolysis can be challenging.[5] Waste from auxiliary.Scalable, but high enzyme cost can be a factor. Substrate loading may be limited by solubility/inhibition.Cost of the enzyme vs. cost/handling of palladium and hydrogen gas is a key economic trade-off.[3]
Decision-Making Framework

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of Methyl[(1S)-1-phenylpropyl]amine Hydrochloride

Executive Summary Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chiral secondary amine utilized in advanced drug development, analytical chemistry, and synthetic research[1]. As a positional isomer of heavily regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl[(1S)-1-phenylpropyl]amine hydrochloride is a chiral secondary amine utilized in advanced drug development, analytical chemistry, and synthetic research[1]. As a positional isomer of heavily regulated phenethylamines, its handling, neutralization, and disposal require strict adherence to both chemical safety protocols and regulatory chain-of-custody standards[2][3]. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical & Hazard Profiling

Understanding the physical and chemical properties of methyl[(1S)-1-phenylpropyl]amine hydrochloride is the foundation of safe disposal. The operational implications of these properties dictate our choice of solvents, PPE, and waste segregation strategies.

ParameterDataOperational Implication
Chemical Formula C₁₀H₁₅N • HCl[1]Contains nitrogen and chlorine; requires halogen-compatible, high-temperature incineration.
Molecular Weight 149.23 g/mol (Free Base)[1]N/A
Physical State Crystalline Solid[2]High dust generation risk; must be handled in a ventilated enclosure (fume hood or biosafety cabinet).
Solubility Water, Methanol, DMSOEasily mobilized in aqueous spills; requires inert absorbent containment rather than water-flushing.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2[1]Mandates standard chemical PPE (nitrile gloves, safety goggles, lab coat) during all disposal steps.

Regulatory & Logistical Framework

The Positional Isomer Complication

Methyl[(1S)-1-phenylpropyl]amine is a positional isomer of Schedule II stimulants (such as methamphetamine, which is N-methyl-1-phenylpropan-2-amine)[2][3]. While it may be utilized strictly for in vitro research, positional isomers often trigger regulatory scrutiny and can lead to false positives in standard mass spectrometry assays[3].

Operational Directive: Treat the disposal of this compound with "controlled-in-practice" chain-of-custody. Log all disposed weights and volumes in a centralized ledger.

EPA/RCRA Compliance

Because the compound contains a halogenated salt (hydrochloride) and biologically active amine structures, it cannot be disposed of via standard aqueous drain systems. It must be classified as hazardous chemical waste and routed to an EPA-approved facility for high-temperature incineration [2].

Operational Disposal Protocols

The following workflow outlines the logical decision tree for categorizing and neutralizing waste containing methyl[(1S)-1-phenylpropyl]amine hydrochloride.

DisposalWorkflow Start Methyl[(1S)-1-phenylpropyl]amine HCl Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, PPE, Vials) TypeCheck->Solid Liquid Liquid Waste (Aqueous or Organic) TypeCheck->Liquid Compliance Chain of Custody & Regulatory Logging Solid->Compliance pHCheck Verify pH (Maintain < 7) Prevents Free-Base Volatility Liquid->pHCheck SolventCheck Segregate by Solvent Type pHCheck->SolventCheck Aqueous Aqueous Waste (No Heavy Metals) SolventCheck->Aqueous Organic Organic Waste (Halogenated vs Non-Halogenated) SolventCheck->Organic Aqueous->Compliance Organic->Compliance Incineration High-Temperature Incineration (EPA/RCRA Approved) Compliance->Incineration

Disposal workflow for methyl[(1S)-1-phenylpropyl]amine HCl waste.

Protocol A: Liquid Waste Neutralization & Segregation

This protocol is a self-validating system designed to prevent the accidental generation of volatile free-base amines.

  • pH Verification : Using universal pH indicator strips, test the aqueous waste stream containing the compound.

  • Acidification : If the pH is ≥ 7, add 1M Hydrochloric Acid (HCl) dropwise while stirring until the pH stabilizes between 4 and 6.

    • Causality: The free base form of this amine is highly lipophilic and volatile, presenting a severe inhalation and dermal absorption risk. By forcing the pH below 7, the compound is chemically locked into its protonated, water-soluble hydrochloride salt form (R-NH₂⁺-CH₃), effectively neutralizing its volatility and stabilizing the waste stream [1].

  • Segregation : Transfer the acidified solution into a designated, chemically compatible waste carboy (e.g., High-Density Polyethylene - HDPE). Critical: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidation of the amine.

  • Labeling : Affix a hazardous waste label detailing the exact contents, concentration, and the GHS hazard pictograms (Irritant).

Protocol B: Solid Waste & Contaminated Consumables
  • Collection : Gather all contaminated weigh boats, pipette tips, and PPE into a heavy-duty, puncture-resistant chemical waste bag.

  • Double-Bagging : Seal the primary bag and place it inside a secondary container to prevent accidental puncture and dust aerosolization.

  • Storage & Logging : Store in a secure, designated hazardous waste accumulation area. Log the exact weight of the discarded solid waste in the laboratory's chain-of-custody ledger to maintain compliance with institutional diversion-prevention policies [4].

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent dermal exposure and respiratory tract irritation[1].

Protocol C: Spill Decontamination
  • Containment : Immediately isolate the spill area. Don a fitted N95/P100 respirator if dry powder is aerosolized outside of a fume hood.

  • Suppression (Solid Spills) : Do not dry-sweep the powder. Lightly mist the spill with a 1% acetic acid solution.

    • Causality: Dry-sweeping generates hazardous aerosols. Misting with a weak acid not only suppresses dust formation mechanically but chemically ensures any dissociated free-base molecules are instantly converted back into non-volatile salts [1].

  • Absorption (Liquid Spills) : Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Extraction : Scoop the absorbed material using non-sparking tools and place it into a solid waste container.

  • Surface Decontamination : Wash the affected surface with a 1% acetic acid solution, followed by a thorough rinse with deionized water.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 301002, N-Methyl-1-phenylpropan-1-amine." PubChem. URL:[Link]

  • U.S. Drug Enforcement Administration (DEA). "Controlled Substances Act." DEA.gov. URL: [Link]

Sources

Handling

Essential Personal Protective Equipment (PPE) and Handling Guide for methyl[(1S)-1-phenylpropyl]amine hydrochloride

This document provides essential, field-proven guidance for the safe handling and disposal of methyl[(1S)-1-phenylpropyl]amine hydrochloride. As researchers and drug development professionals, our primary responsibility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, field-proven guidance for the safe handling and disposal of methyl[(1S)-1-phenylpropyl]amine hydrochloride. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just in our results, but in our laboratories. This guide moves beyond mere compliance, embedding a deep-seated culture of safety into every procedural step. The causality behind each recommendation is explained to empower you, the scientist, to make informed safety decisions.

Hazard Profile & The "Why" Behind the Precautions

Understanding the intrinsic hazards of a compound is the foundation of safe handling. Methyl[(1S)-1-phenylpropyl]amine hydrochloride is classified with specific risks that dictate our protective strategy.

  • Skin Irritation (Category 2): The compound is known to cause skin irritation[1]. This necessitates the use of a robust barrier in the form of chemical-resistant gloves and protective clothing.

  • Serious Eye Irritation (Category 2): Direct contact with the eyes can cause significant irritation[1]. This risk makes appropriate eye and face protection non-negotiable.

  • Respiratory Tract Irritation: As a solid, the primary inhalation risk comes from airborne dust particles, which can irritate the respiratory system[2][3]. Handling procedures must be designed to minimize dust generation[2][4].

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation[2].

These classifications are not abstract labels; they are directives that inform every choice we make, from where we handle the compound to the specific equipment we wear.

Engineering Controls: Your First and Most Critical Line of Defense

Before any personal protective equipment is even selected, robust engineering controls must be in place. PPE is the last line of defense, not the first.

  • Ventilation: All handling of methyl[(1S)-1-phenylpropyl]amine hydrochloride must be performed in a well-ventilated area[1][5].

  • Chemical Fume Hood: For any procedure that involves weighing, transferring, or dissolving the solid compound—or any task that could generate dust or aerosols—the use of a certified chemical fume hood is mandatory[6][7]. This captures emissions at the source, providing the highest level of protection.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[1][2][7].

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risks of exposure. The following table summarizes the minimum requirements for common laboratory operations.

TaskMinimum Eye/Face ProtectionMinimum Glove TypeProtective ClothingRespiratory Protection
Storage & Inspection Safety glasses with side shieldsNot required if container is sealed and intactStandard lab coatNot required
Weighing & Aliquoting (Solid) Tightly-fitting chemical safety goggles[2][5]Chemical-resistant gloves (e.g., Nitrile), double-gloving recommendedFully-buttoned lab coat, closed-toe shoesRequired if handled outside a fume hood (N95/P1 or higher)[4]
Preparing Solutions (Dissolution) Chemical safety goggles and a face shield due to splash potential[8]Chemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coat, closed-toe shoesRecommended if not performed in a fume hood
Performing Reactions & Transfers Chemical safety goggles and a face shieldChemical-resistant gloves. Consult manufacturer data for compatibility with solvents.Fully-buttoned lab coat, consider a chemically-resistant apronUse within a chemical fume hood is standard practice[7]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apron over lab coatAir-purifying respirator with appropriate cartridges[4]
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against fine dust and splashes[2][4]. A face shield should be worn over goggles during any task with a significant splash potential[8].

  • Skin Protection:

    • Gloves: "Chemical-resistant" is a broad term. While nitrile gloves are a common starting point, always consult the glove manufacturer's resistance chart for the specific solvents being used in your procedure. Gloves must be inspected for any defects before use[1][5]. Employ proper glove removal technique to avoid contaminating your skin[1].

    • Clothing: A lab coat, worn fully buttoned, is the minimum requirement. Ensure it is made of a suitable material and is regularly laundered.

  • Respiratory Protection: Respiratory protection should be used as part of a comprehensive institutional safety program that includes fit-testing and training[2][8]. If work cannot be conducted within a fume hood, a government-approved respirator is necessary to prevent inhalation of dust[1][5].

Procedural Guidance for Safe Handling

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Assess Handling Task q_dust Potential for Dust or Aerosol? start->q_dust q_splash Significant Splash Risk? q_dust->q_splash Yes q_dust->q_splash No q_vent Adequate Ventilation (e.g., Fume Hood)? q_splash->q_vent Yes q_splash->q_vent No ppe_base Safety Goggles Chemical-Resistant Gloves Lab Coat q_splash->ppe_base ppe_high Goggles + Face Shield Double Gloves Lab Coat + Apron Respirator Required q_vent->ppe_high No ppe_medium Goggles + Face Shield Chemical-Resistant Gloves Lab Coat q_vent->ppe_medium Yes

Caption: PPE selection workflow based on task-specific hazards.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on lab coat.

    • Put on respiratory protection (if required).

    • Put on eye/face protection.

    • Put on gloves (pull cuffs over lab coat sleeves).

  • Doffing (Taking Off):

    • Remove gloves using a proper, non-contaminating technique.

    • Remove lab coat, turning it inside out as you remove it.

    • Perform hand hygiene.

    • Remove eye/face protection.

    • Remove respiratory protection.

    • Perform thorough hand hygiene with soap and water[1][4].

Emergency & Spill Procedure
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, evacuate the area.

  • Protect Yourself: Don the appropriate PPE for spill cleanup, including respiratory protection and heavy-duty gloves.

  • Containment: Prevent the spill from spreading or entering drains[1][5].

  • Cleanup: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal[2][4]. Ventilate the area and wash the spill site after pickup is complete[1].

  • Decontaminate: Thoroughly decontaminate the area and any equipment used.

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety.

  • Professional Disposal: All waste containing methyl[(1S)-1-phenylpropyl]amine hydrochloride must be disposed of through a licensed professional waste disposal service[1]. Do not attempt to dispose of this material down the drain or in regular trash.

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate waste container.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations[9][10].

By adhering to these protocols, you not only ensure your own safety but also contribute to a secure and professional research environment for everyone.

References

  • Enamine, Safety Data Sheet - methyl[(1S)-1-phenylpropyl]amine hydrochloride.
  • ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - 1-METHYL-3-PHENYLPROPYLAMINE. (August 11, 2022).
  • American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users.
  • KISHIDA CHEMICAL CO., LTD., Safety Data Sheet - 2-Methyl-1-phenylpropan-1-amine hydrochloride. (July 13, 2021).
  • Cole-Parmer, Material Safety Data Sheet - Methylamine Hydrochloride, PA. (October 03, 2005).
  • Fisher Scientific, Safety Data Sheet - (S)-(+)-1-Methyl-3-phenylpropylamine. (January 11, 2010).
  • PubChem, N-Methyl-1-phenylpropan-1-amine hydrochloride. (Accessed: April 10, 2026).
  • Sigma-Aldrich, Safety Data Sheet - Methylamine hydrochloride. (May 23, 2014).
  • Fisher Scientific, Safety Data Sheet - (R)-(+)-a-Ethylbenzylamine.
  • Thermo Fisher Scientific, Safety Data Sheet - Methanamine, hydrochloride. (October 29, 2010).
  • Santa Cruz Biotechnology, Safety Data Sheet - Methylamine hydrochloride.

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